Product packaging for 3-butoxyaniline(Cat. No.:CAS No. 23079-68-7)

3-butoxyaniline

Cat. No.: B1281059
CAS No.: 23079-68-7
M. Wt: 165.23 g/mol
InChI Key: ZIZHOYOBASUITD-UHFFFAOYSA-N
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Description

3-butoxyaniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1281059 3-butoxyaniline CAS No. 23079-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZHOYOBASUITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482133
Record name (3-butoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23079-68-7
Record name (3-butoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Butoxyaniline: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic protocols for 3-butoxyaniline. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis where this compound may be utilized as a key building block.

Chemical Structure and Identification

This compound, also known as m-butoxyaniline, is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH₂) and a butoxy group (-O(CH₂)₃CH₃) at positions 1 and 3, respectively.

Molecular Structure:

Chemical structure of this compound

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 23079-68-7

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1]

Physical and Chemical Properties

PropertyValue (for 4-Butoxyaniline)Reference
Appearance --
Boiling Point 148-149 °C at 13 mmHg
Density 0.992 g/mL at 25 °C
Refractive Index n20/D 1.538
Solubility Expected to be soluble in organic solvents.

A reported boiling point for m-n-butoxyaniline (this compound) is 120–124 °C at 2 mm Hg.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound involves an initial Williamson ether synthesis to form 3-butoxynitrobenzene, followed by the reduction of the nitro group to the desired aniline.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction of Nitro Group Nitrophenol 3-Nitrophenol Reaction1 Reaction Nitrophenol->Reaction1 ButylBromide 1-Bromobutane ButylBromide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 ButoxyNitrobenzene 3-Butoxynitrobenzene ButoxyNitrobenzene_input 3-Butoxynitrobenzene Reaction1->ButoxyNitrobenzene Reaction2 Reaction ButoxyNitrobenzene_input->Reaction2 ReducingAgent Reducing Agent (e.g., SnCl₂·2H₂O / HCl or H₂/Pd-C) ReducingAgent->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 ButoxyAniline This compound Reaction2->ButoxyAniline Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC GCMS GC-MS Analysis Dissolve->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation GCMS->Structure NMR->Structure IR->Structure MS->Structure

References

3-butoxyaniline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 23079-68-7

Molecular Formula: C10H15NO

This guide provides a comprehensive overview of 3-butoxyaniline, a versatile aromatic amine with significant potential in various research and development sectors, particularly in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its common precursor, 3-aminophenol, is presented below for comparative analysis.

PropertyThis compound3-Aminophenol
Molecular Weight 165.23 g/mol 109.13 g/mol [1]
CAS Number 23079-68-7591-27-5[1]
Appearance -White crystals or off-white flakes[1]
Boiling Point -164 °C at 15 hPa
Melting Point -122 °C
Solubility -26 g/L in water
Density -0.99 g/cm³ at 25 °C

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from 3-aminophenol and a suitable butyl halide (e.g., 1-bromobutane).

Materials:

  • 3-Aminophenol

  • 1-Bromobutane (or other butyl halide)

  • Sodium hydroxide (NaOH) or other suitable base

  • Solvent (e.g., ethanol, dimethylformamide)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Deprotonation of 3-Aminophenol: In a round-bottom flask, dissolve 3-aminophenol in the chosen solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The reaction is typically stirred at room temperature.

  • Nucleophilic Attack: To the solution of the 3-aminophenoxide, add the butyl halide (e.g., 1-bromobutane) dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.[2][3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate forms, it may be necessary to add water and ether to create two distinct liquid layers.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[4]

    • Wash the combined organic layers sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid or base.[4]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3-Aminophenol 3-Aminophenol Deprotonation Deprotonation 3-Aminophenol->Deprotonation Solvent Butyl_Halide Butyl Halide SN2_Reaction SN2 Reaction Butyl_Halide->SN2_Reaction Base Base Base->Deprotonation Deprotonation->SN2_Reaction Forms Phenoxide Workup Workup SN2_Reaction->Workup Crude Product Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Williamson ether synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The butoxy group in this compound can modulate the lipophilicity and pharmacokinetic properties of a molecule, making it a valuable building block in drug design.

Role as a Scaffold in Kinase Inhibitors

Protein kinases are crucial targets in drug discovery, particularly in oncology.[6] Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase's ATP-binding site. The butoxy substituent of this compound can be oriented to occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Signaling Pathway Context for Kinase Inhibition:

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common hallmark of cancer.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Gene Expression for Kinase_Inhibitor Kinase Inhibitor (e.g., this compound Derivative) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Generic kinase signaling pathway and inhibitor action.

Further Synthetic Utility

The amino group of this compound provides a reactive handle for further chemical modifications, such as the formation of amides. For instance, it can be acylated to form compounds like N-(3-butoxyphenyl)acetamide, a common transformation in the synthesis of more complex molecules.

Experimental Workflow for Acylation:

Acylation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Reaction Base Base (optional) Base->Reaction Purification Purification Reaction->Purification N-acyl_derivative N-acyl Derivative Purification->N-acyl_derivative

Caption: General workflow for the acylation of this compound.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis and significant potential for application in drug discovery and materials science. Its structural features allow for the fine-tuning of molecular properties, making it an attractive component for the design of novel bioactive compounds, particularly as a scaffold for kinase inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and further functionalization of this versatile molecule.

References

Synthesis of 3-butoxyaniline from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Butoxyaniline

This technical guide provides a comprehensive overview of a primary synthetic route for this compound, a valuable intermediate in the development of pharmaceuticals and other advanced materials. Substituted anilines are a critical class of compounds in medicinal chemistry, serving as foundational scaffolds for a wide range of therapeutic agents.[1] This document details a reliable two-step synthesis beginning from commercially available starting materials, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Williamson ether synthesis to couple a butyl group to 3-nitrophenol, forming the intermediate 3-butoxy-1-nitrobenzene. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Synthesis_Pathway Start 3-Nitrophenol Intermediate 3-Butoxy-1-nitrobenzene Start->Intermediate Williamson Ether Synthesis (1-Bromobutane, K₂CO₃, Acetone) Product This compound Intermediate->Product Catalytic Hydrogenation (H₂, Raney Nickel)

Caption: Two-step synthetic pathway for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 3-Butoxy-1-nitrobenzene via Williamson Ether Synthesis

The initial step is an O-alkylation of 3-nitrophenol with 1-bromobutane. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[2] This reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated in situ by a base, acts as a nucleophile attacking the primary alkyl halide.[2][3]

Experimental Protocol:

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol, anhydrous potassium carbonate, and acetone.

  • Stir the mixture at room temperature for approximately 20 minutes.

  • Add 1-bromobutane dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][4]

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane or benzene) and wash with 10% aqueous sodium hydroxide to remove any unreacted 3-nitrophenol, followed by a brine wash.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-butoxy-1-nitrobenzene.

  • Purify the crude product by vacuum distillation to obtain the pure ether.[4]

Table 1: Reagents and Conditions for the Synthesis of 3-Butoxy-1-nitrobenzene

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount
3-Nitrophenol1.0139.11[5](user-defined)
1-Bromobutane1.1 - 1.2137.02(calculated)
Anhydrous K₂CO₃1.5 - 2.0138.21(calculated)
Solvent--Acetone
Reaction Temperature--Reflux (60-70°C)
Reaction Time--12-48 hours
Part B: Synthesis of this compound via Catalytic Hydrogenation

The second step involves the reduction of the nitroaromatic intermediate to the corresponding aniline. Catalytic hydrogenation is a common and efficient method for this transformation, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel.[6] This process is highly regarded in industrial applications due to its high yields and the formation of water as the only byproduct.[6]

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-butoxy-1-nitrobenzene in a suitable solvent such as ethanol.

  • Add a catalytic amount of Raney nickel to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 80°C).[7]

  • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.[1]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude this compound can be purified by vacuum distillation.

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterMolar Equivalent/AmountNotes
3-Butoxy-1-nitrobenzene1.0(user-defined)
Catalyst5-10 mol %Raney Nickel
Solvent-Ethanol
Hydrogen Pressure-1-10 bar
Reaction Temperature-Room Temperature to 80°C
Reaction Time-4-12 hours (monitor)

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction A1 Mix 3-Nitrophenol, K₂CO₃, Acetone A2 Add 1-Bromobutane A1->A2 A3 Reflux (12-48h) A2->A3 A4 Cool & Filter A3->A4 A5 Evaporate Acetone A4->A5 A6 Workup (Wash & Dry) A5->A6 A7 Vacuum Distillation A6->A7 A8 Intermediate: 3-Butoxy-1-nitrobenzene A7->A8 B1 Dissolve Intermediate in Ethanol A8->B1 B2 Add Raney Ni Catalyst B1->B2 B3 Hydrogenate (H₂ pressure) B2->B3 B4 Filter Catalyst (Celite) B3->B4 B5 Evaporate Ethanol B4->B5 B6 Vacuum Distillation B5->B6 B7 Final Product: This compound B6->B7

Caption: General experimental workflow for the synthesis of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. Yields for analogous reactions are typically in the range of 75-90%.[4]

Table 3: Summary of Compound Properties and Expected Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C/mmHg)Expected Yield (%)
3-NitrophenolC₆H₅NO₃139.11[5]Solid--
3-Butoxy-1-nitrobenzeneC₁₀H₁₃NO₃195.22[8]Oil120-124 / 2[4]75-90
This compoundC₁₀H₁₅NO165.23[9]Oil120-124 / 2[4]>90

Note: Boiling point data for 3-butoxy-1-nitrobenzene and this compound are cited from analogous meta-substituted compounds mentioned in the literature.[4]

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing this compound from readily available starting materials. The Williamson ether synthesis followed by catalytic hydrogenation of the nitro-intermediate are well-established and high-yielding reactions. This guide offers the necessary procedural details and quantitative data to support the successful synthesis of this important building block for research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-butoxyaniline (CAS No: 23079-68-7).[1] It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical characteristics, and chemical behavior, supported by experimental data and established chemical principles. Methodologies for key experimental determinations are outlined, and a logical workflow for its synthesis is visualized.

Introduction

This compound is an aromatic amine belonging to the alkoxy aniline family. The presence of both a nucleophilic amino group and an electron-donating butoxy group on the benzene ring imparts a unique combination of reactivity and physical properties.[2][3] Alkoxy anilines are significant intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. A thorough understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in research and development.

Structural Information

IdentifierValue
IUPAC Name This compound
CAS Number 23079-68-7[1][4]
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [4]
SMILES CCCCOC1=CC=CC(=C1)N[4]
InChI Key ZIZHOYOBASUITD-UHFFFAOYSA-N[4]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and designing experimental conditions.

PropertyValueSource
Appearance Brown liquid[5]
Boiling Point 282.8 ± 13.0 °C at 760 mmHg[4]
Melting Point Not available[6]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 127.5 ± 13.1 °C[4]
Refractive Index 1.53[4]
Solubility Insoluble in water; soluble in organic solvents.General principle for anilines
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[4]

Chemical Properties

Basicity and pKa
Reactivity

The reactivity of this compound is primarily governed by the amino and butoxy groups attached to the aromatic ring.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[3][8] The butoxy group is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this compound is expected to be facile and occur at the positions ortho and para to the amino group (positions 2, 4, and 6) and to a lesser extent at the position ortho to the butoxy group (position 2 and 4).

  • Reactions of the Amino Group: The amino group can undergo various reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.

Spectral Data

¹H NMR Spectroscopy
ProtonsExpected Chemical Shift (δ, ppm)
Aromatic protons 6.5 - 7.5
-NH₂ protons 3.5 - 4.5 (broad singlet)
-O-CH₂- protons 3.9 - 4.1 (triplet)
-CH₂-CH₂-CH₃ protons 1.4 - 1.8 (multiplet)
-CH₃ protons 0.9 - 1.0 (triplet)
¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-NH₂ 145 - 150
Aromatic C-O 155 - 160
Other Aromatic Carbons 100 - 130
-O-CH₂- 65 - 70
-CH₂-CH₂-CH₃ 10 - 40
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption (cm⁻¹)
N-H stretch (primary amine) 3300 - 3500 (two bands)[9]
C-H stretch (aromatic) 3000 - 3100[10]
C-H stretch (aliphatic) 2850 - 2960[10]
C=C stretch (aromatic) 1450 - 1600[10]
C-N stretch (aromatic amine) 1250 - 1335[9]
C-O stretch (ether) 1000 - 1300

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of alkoxy anilines, which can be adapted for this compound starting from 3-aminophenol and 1-bromobutane.

Materials:

  • 3-Aminophenol

  • 1-Bromobutane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-aminophenol in a suitable solvent like ethanol or DMF.

  • Add a base such as sodium hydroxide or potassium carbonate to the solution to deprotonate the phenolic hydroxyl group.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point would be determined at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage or a Thiele tube setup with a suitable cooling bath (e.g., dry ice/acetone).

  • Capillary tubes.

  • Thermometer.

Procedure:

  • Seal one end of a capillary tube.

  • Introduce a small amount of the liquid this compound into the capillary tube.

  • Freeze the sample by immersing the capillary tube in a cooling bath.

  • Place the capillary tube in the melting point apparatus.

  • Slowly warm the sample at a rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has melted (the end of melting). This range is the melting point.

Determination of pKa

The pKa of the anilinium ion of this compound can be determined by potentiometric titration.

Apparatus:

  • pH meter

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the acid.

  • Plot a titration curve of pH versus the volume of acid added.

  • The pH at the half-equivalence point (where half of the aniline has been protonated) is equal to the pKa of the anilinium ion.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 3-Aminophenol 3-Aminophenol Reaction_Vessel Williamson Ether Synthesis (Reflux) 3-Aminophenol->Reaction_Vessel 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction (Ether/Water) Solvent_Removal->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, IR, etc.) Pure_Product->Analysis

References

A Technical Guide to the Solubility of 3-Butoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-butoxyaniline in various organic solvents. An understanding of the solubility of this compound is crucial for a wide range of applications, including chemical synthesis, purification, formulation development, and analytical procedures. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines theoretical predictions based on its chemical structure, qualitative information from analogous compounds, and detailed experimental protocols for empirical determination.

Core Concepts: Predicting Solubility

This compound is an aromatic amine with a molecular structure that dictates its solubility profile. The key features influencing its solubility are:

  • The Aniline Moiety: The amino group (-NH2) on the benzene ring is polar and capable of forming hydrogen bonds with polar solvents. This functional group contributes to its solubility in protic and polar aprotic solvents.

  • The Butoxy Group: The butoxy group (-O(CH₂)₃CH₃) introduces a significant nonpolar, hydrophobic component to the molecule. This aliphatic chain enhances solubility in nonpolar organic solvents.

  • The Benzene Ring: The aromatic ring is inherently nonpolar and contributes to the compound's solubility in other aromatic and nonpolar solvents through van der Waals interactions.

Predicted Quantitative Solubility Data

While specific experimental data for this compound is scarce, the following table provides an estimated solubility profile based on the principles of "like dissolves like" and data for structurally similar compounds like aniline.[3] These values should be considered as predictions and serve as a starting point for experimental verification.

Solvent ClassSolventIUPAC NamePredicted Solubility
Alcohols MethanolMethanolHighly Soluble
EthanolEthanolHighly Soluble
Ketones AcetonePropan-2-oneHighly Soluble
Ethers Diethyl EtherEthoxyethaneSoluble
Aromatic TolueneTolueneSoluble
BenzeneBenzeneSoluble
Halogenated DichloromethaneDichloromethaneSoluble
ChloroformTrichloromethaneSoluble
Polar Aprotic DimethylformamideN,N-DimethylformamideHighly Soluble
Dimethyl SulfoxideSulfinylbis(methane)Highly Soluble
Nonpolar HexaneHexaneSparingly Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the mass of this compound that can dissolve in a given volume of a solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial. An excess of solid should be visible to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, re-weigh the dish or vial containing the dissolved solid.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • Express the solubility in terms of mg/mL or g/L by dividing the mass of the dissolved solute by the volume of the supernatant taken.

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of ultraviolet-visible light or its response in high-performance liquid chromatography.

Materials:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or HPLC system

  • Quartz cuvettes (for UV-Vis)

  • Appropriate HPLC column and mobile phase

Procedure:

  • Preparation of Saturated Solution and Phase Separation:

    • Follow steps 1-3 of the gravimetric method.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • For HPLC, inject a fixed volume of each standard and record the peak area.

    • Plot a graph of absorbance or peak area versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Measure the absorbance (UV-Vis) or inject a sample into the HPLC and record the peak area of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_vial 1. Add excess this compound to vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent seal_vial 3. Seal vial add_solvent->seal_vial agitate 4. Agitate at constant temperature (24-48h) seal_vial->agitate settle 5. Allow excess solid to settle agitate->settle filter 6. Filter supernatant settle->filter gravimetric 7a. Gravimetric: Evaporate solvent & weigh residue filter->gravimetric Method A spectroscopic 7b. Spectroscopic: Dilute & measure (UV-Vis/HPLC) filter->spectroscopic Method B calc_sol 8. Calculate solubility (mg/mL or g/L) gravimetric->calc_sol spectroscopic->calc_sol

Caption: Experimental workflow for solubility determination.

logical_relationship Factors Influencing this compound Solubility amino Amino Group (-NH2) (Polar, H-bond donor) polar_protic Polar Protic (e.g., Alcohols) amino->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) amino->polar_aprotic Dipole-dipole low_sol Low Solubility butoxy Butoxy Group (-OC4H9) (Nonpolar, Hydrophobic) butoxy->polar_protic Weak interaction nonpolar Nonpolar (e.g., Hexane, Toluene) butoxy->nonpolar Van der Waals ring Benzene Ring (Nonpolar) ring->polar_protic Weak interaction ring->nonpolar Van der Waals high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol mod_sol Moderate Solubility nonpolar->mod_sol

Caption: Logical relationship of molecular and solvent properties.

References

A Comprehensive Spectroscopic Guide to 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-butoxyaniline, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10t, J ≈ 8.0 Hz1HAr-H (C5)
~6.40dd, J ≈ 8.0, 2.0 Hz1HAr-H (C6)
~6.35t, J ≈ 2.0 Hz1HAr-H (C2)
~6.30dd, J ≈ 8.0, 2.0 Hz1HAr-H (C4)
~3.95t, J ≈ 6.5 Hz2HO-CH₂-
~3.60 (broad s)s2H-NH₂
~1.75quint, J ≈ 7.0 Hz2H-CH₂-CH₂-CH₃
~1.50sext, J ≈ 7.5 Hz2H-CH₂-CH₃
~0.98t, J ≈ 7.5 Hz3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.00 ppm)

Chemical Shift (δ, ppm)Assignment
~160.0C3 (Ar-C-O)
~148.0C1 (Ar-C-NH₂)
~130.5C5 (Ar-CH)
~108.0C4 (Ar-CH)
~105.5C6 (Ar-CH)
~101.0C2 (Ar-CH)
~68.0O-CH₂-
~31.5-CH₂-CH₂-CH₃
~19.5-CH₂-CH₃
~14.0-CH₃

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, SharpN-H asymmetric and symmetric stretching (primary amine)
3050 - 3010MediumAromatic C-H stretching
2960 - 2850StrongAliphatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretching
1250 - 1200StrongAryl C-O stretching (asymmetric)
1050 - 1000StrongAryl C-O stretching (symmetric)
850 - 750StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

m/zInterpretation
165[M]⁺ (Molecular Ion)
109[M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement)
93[M - C₄H₉O]⁺ (Loss of butoxy radical)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single pulse.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) Method (for liquid sample):

    • Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[1]

    • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurements.

    • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • MS Parameters:

      • Ionization Mode: Positive ion mode.

      • Capillary Voltage: 3-5 kV.

      • Source Temperature: 100-150 °C.

      • Mass Range: m/z 50-500.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation start Synthesized this compound purification Purification (e.g., Chromatography, Distillation) start->purification purified_sample Purified Sample purification->purified_sample nmr NMR Spectroscopy (¹H, ¹³C) purified_sample->nmr ir FT-IR Spectroscopy purified_sample->ir ms Mass Spectrometry purified_sample->ms nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data ir_data Functional Group Frequencies ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Structure Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Spectroscopic Analysis Workflow.

References

The Versatility of 3-Butoxyaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic applications of 3-butoxyaniline, detailing its role as a versatile building block in the construction of a diverse array of organic molecules, from bioactive heterocycles to advanced materials.

Introduction

This compound, a substituted aniline derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining the reactivity of the aromatic amine with the lipophilic character of the butoxy group, make it an attractive starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry, materials science, and dye chemistry. This technical guide provides a comprehensive overview of the key synthetic transformations involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 23079-68-7[1]
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol [2]
Appearance
Boiling Point
Melting Point
Solubility

Core Synthetic Applications

This compound serves as a versatile precursor in a multitude of organic reactions, enabling the synthesis of complex molecular architectures.

Synthesis of Heterocyclic Compounds: The Quinoline Scaffold

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] The Doebner-von Miller and Skraup syntheses are classical methods for constructing the quinoline core from anilines.[7][8][9][10][11]

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield substituted quinolines.[7]

Skraup Synthesis: In this method, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent to produce the quinoline core.[9][11]

Experimental Protocol: Generalized Doebner-von Miller Synthesis of 7-Butoxyquinolines

  • Materials: this compound, α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), acid catalyst (e.g., hydrochloric acid, Lewis acid), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the α,β-unsaturated carbonyl compound.

    • Carefully add the acid catalyst to the reaction mixture.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a base.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-butoxyquinoline derivative.

Logical Relationship: Quinoline Synthesis from this compound

G cluster_skraup Skraup Synthesis cluster_doebner Doebner-von Miller Reaction a This compound e 7-Butoxyquinoline a->e b Glycerol b->e c H₂SO₄ c->e d Oxidizing Agent d->e f This compound i Substituted 7-Butoxyquinoline f->i g α,β-Unsaturated Carbonyl g->i h Acid Catalyst h->i

Caption: Synthetic routes to quinolines from this compound.

Synthesis of Azo Dyes

Azo dyes represent a large and important class of colored organic compounds. The synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component.

Experimental Protocol: Synthesis of an Azo Dye from this compound

  • Materials: this compound, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and a coupling component (e.g., 2-naphthol).

  • Diazotization:

    • Dissolve this compound in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution.

    • Filter the precipitate, wash it with cold water, and dry it to obtain the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be functionalized through modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. T[12][13][14]hese reactions are powerful tools for the synthesis of complex amines and are widely used in drug discovery.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of an Aryl Halide with this compound

  • Materials: this compound, an aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

    • Add the aryl halide and this compound to the vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction mixture and quench it with water.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

    • Purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Amine\nCoordination Amine Coordination Pd(II)\nComplex->Amine\nCoordination This compound Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Base Reductive\nElimination->Pd(0) Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Synthesis of Schiff Bases and their Potential Applications

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). T[15][16][17]hese compounds are known to exhibit a range of interesting properties, including liquid crystallinity and biological activity.

[18][19]***

Experimental Protocol: Generalized Synthesis of a Schiff Base from this compound

  • Materials: this compound, an aldehyde or ketone, and a solvent (e.g., ethanol), with an optional acid catalyst (e.g., acetic acid).

  • Procedure:

    • Dissolve this compound and the carbonyl compound in the solvent in a round-bottom flask.

    • If necessary, add a catalytic amount of acid.

    • Reflux the reaction mixture for several hours, monitoring the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to induce crystallization of the Schiff base.

    • Filter the solid product, wash it with a cold solvent, and dry it.

Reaction Pathway: Schiff Base Formation

G This compound This compound Condensation Condensation This compound->Condensation + Aldehyde/Ketone Schiff Base Schiff Base Condensation->Schiff Base

Caption: Formation of a Schiff base from this compound.

Potential for Bioactivity and Advanced Materials

Derivatives of this compound hold promise in various fields beyond traditional organic synthesis. The introduction of the butoxy group can modulate the lipophilicity and pharmacokinetic properties of bioactive molecules. For instance, quinoline derivatives synthesized from substituted anilines have shown antimicrobial activity. F[3][4][5][6]urthermore, the rod-like structure of certain Schiff bases derived from anilines suggests their potential application as liquid crystals.

This compound is a readily accessible and highly versatile building block in organic synthesis. Its reactivity allows for the construction of a diverse range of molecular scaffolds, including quinolines, azo dyes, and complex amines, through well-established and modern synthetic methodologies. The potential for its derivatives to exhibit interesting biological and material properties further underscores the importance of this compound as a key intermediate for researchers, scientists, and drug development professionals. Further exploration of its synthetic potential is warranted to unlock new avenues in medicinal chemistry and materials science.

References

In-depth Technical Guide on the Biological Activity of 3-Butoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant scarcity of publicly available research specifically detailing the biological activity of 3-butoxyaniline derivatives. While the broader class of aniline derivatives is extensively studied and known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, this level of detail is not available for the 3-butoxy substituted analogs.[1][2][3][4][5][6][7][8][9][10][11]

The information required to construct an in-depth technical guide, including quantitative biological data (e.g., IC50, MIC values), detailed experimental protocols, and elucidated signaling pathways, is not present in the accessible scientific domain for this compound derivatives.

Therefore, this document will provide a foundational overview of the current understanding of aniline derivatives in general, highlighting the potential areas where this compound derivatives could exhibit activity based on structure-activity relationships observed in related compounds. This guide will also outline the standard experimental methodologies used to evaluate such compounds, which would be applicable should a researcher decide to investigate the biological profile of this compound derivatives.

The Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of numerous therapeutic agents.[7] The synthetic tractability of the aniline core allows for its incorporation into a diverse array of drugs targeting various diseases, with prominent roles in oncology, infectious diseases, and inflammation.[7]

The biological efficacy of aniline derivatives is highly dependent on the nature and position of substituents on the aniline ring.[1] For instance, the addition of different functional groups can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which influence its interaction with biological targets.

Potential Biological Activities of this compound Derivatives

Based on the activities of other aniline derivatives, this compound and its analogs could potentially exhibit a range of biological effects. The butoxy group, being a moderately lipophilic and electron-donating group, would be expected to influence the pharmacokinetic and pharmacodynamic properties of the parent aniline molecule.

Antimicrobial Activity

Aniline derivatives have a long history in the development of antimicrobial agents, starting with the sulfonamides.[7] The antimicrobial activity of novel synthetic compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Potential for this compound Derivatives: The butoxy group might enhance the penetration of the molecule through bacterial cell membranes, potentially leading to antimicrobial activity. Structure-activity relationship studies on other aniline series have shown that varying the alkyl chain length can significantly impact antimicrobial potency.

Anticancer Activity

Aniline derivatives are integral to many modern anticancer drugs, particularly as kinase inhibitors that target signaling pathways essential for cancer cell proliferation and survival.[7] For example, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7]

Potential for this compound Derivatives: It is conceivable that this compound derivatives could be designed to target specific protein kinases or other cancer-related targets. The butoxy group could potentially occupy a hydrophobic pocket in the active site of an enzyme or receptor.

Anti-inflammatory Activity

The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a derivative of aniline.[7] Its mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes.

Potential for this compound Derivatives: Derivatives of this compound could be investigated for their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like COX and lipoxygenase.

Standard Experimental Protocols for Biological Evaluation

Should a research program on this compound derivatives be initiated, the following standard experimental protocols would be relevant for assessing their biological activities.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination: This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay

MTT Assay for Anticancer Activity: The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[7]

  • Procedure:

    • Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

    • Compound Treatment: The this compound derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.[7]

    • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[7]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Visualization of a Generic Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel chemical entity, such as a this compound derivative, for biological activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer anti_inflammatory Anti-inflammatory Assays (COX Inhibition, etc.) purification->anti_inflammatory data_analysis Data Analysis (IC50, MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized workflow for the synthesis, screening, and development of novel bioactive compounds.

Conclusion and Future Directions

While there is a lack of specific data on the biological activities of this compound derivatives, the rich history of aniline compounds in drug discovery suggests that this is a chemical space worthy of exploration. Future research efforts could focus on the synthesis of a library of this compound derivatives with varying substitution patterns on the aniline ring and the butoxy chain. Systematic screening of these compounds against a diverse panel of biological targets could uncover novel therapeutic agents. The experimental protocols and workflow outlined in this guide provide a roadmap for such an endeavor. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge in this area.

References

3-Butoxyaniline: A Versatile Scaffolding for Novel Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyaniline has emerged as a valuable and versatile building block in the synthesis of novel compounds with significant potential in drug discovery. Its unique structural features, combining a reactive aniline moiety with a lipophilic butoxy group, offer a powerful platform for the development of new therapeutic agents across various disease areas. The presence of the butoxy group can enhance membrane permeability and modulate the pharmacokinetic profile of a molecule, while the aniline functional group serves as a key handle for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a scaffold for the creation of innovative bioactive molecules, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The strategic location of the butoxy and amino groups on the phenyl ring makes this compound an ideal starting material for generating diverse libraries of compounds. The amino group can readily undergo a variety of chemical transformations, including acylation, sulfonylation, and cross-coupling reactions, to introduce a wide array of substituents and build molecular complexity.

N-Acylation and Sulfonylation

A common and straightforward derivatization of this compound involves the formation of amide and sulfonamide linkages. These reactions are typically high-yielding and allow for the introduction of a vast range of functionalities.

Table 1: Synthesis of N-(3-Butoxyphenyl) Amide and Sulfonamide Derivatives

Compound IDR GroupReagentSolventYield (%)Reference
1a 2-Hydroxynaphthyl3-Hydroxynaphthalene-2-carboxylic acid / PCl3Chlorobenzene75[1]
1b BromoacetylBromoacetyl chlorideNot specifiedNot specified[2]
1c 4-Toluenesulfonyl4-Toluenesulfonyl chloridePyridine>90 (General)N/A
Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While specific examples starting directly from this compound are not extensively documented in readily available literature, its structural similarity to other anilines suggests its high potential as a substrate in these transformations. The electron-donating nature of the butoxy group can influence the reactivity of the aniline ring in such reactions.

Applications in the Synthesis of Bioactive Compounds

The this compound scaffold has been successfully incorporated into novel molecules exhibiting a range of biological activities, from antimycobacterial agents to potential mitochondrial uncouplers.

Antimycobacterial Agents

Researchers have synthesized a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and evaluated their antimycobacterial activity. The derivative incorporating the this compound moiety displayed notable activity against Mycobacterium tuberculosis.[1]

Table 2: Antimycobacterial Activity of N-(3-Butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

CompoundTarget OrganismMIC (µM)Reference
N-(3-Butoxyphenyl)-3-hydroxynaphthalene-2-carboxamideM. tuberculosis H37Ra49[1]
Mitochondrial Uncouplers

In the search for novel agents to treat nonalcoholic steatohepatitis, this compound was utilized as a key starting material in the synthesis of 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivatives. These compounds were investigated for their ability to act as mitochondrial uncouplers.[4]

Experimental Protocols

General Procedure for the Synthesis of N-(3-Butoxyphenyl)-3-hydroxynaphthalene-2-carboxamide[1]

To a suspension of 3-hydroxynaphthalene-2-carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in dry chlorobenzene (10 mL), phosphorus trichloride (0.5 mmol) is added dropwise. The reaction mixture is heated under reflux for 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is triturated with a saturated solution of sodium bicarbonate. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Synthesis of 6-((3-Butoxyphenyl)amino)-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol[4]

A mixture of 5,6-dichloro[1][2][3]oxadiazolo[3,4-b]pyrazine (1.0 mmol), this compound (1.1 mmol), and triethylamine (1.5 mmol) in tetrahydrofuran (15 mL) is stirred at room temperature for 16 hours. The reaction mixture is then treated with an aqueous solution of potassium hydroxide (2.0 M) and stirred for an additional 2 hours. The mixture is acidified with HCl (1 M) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired compound.

Visualizing Synthetic Pathways and Biological Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the synthetic strategies and potential biological pathways involving this compound derivatives.

Synthetic Workflow for this compound Derivatives

G This compound This compound N-Acylation N-Acylation This compound->N-Acylation RCOCl N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation RSO2Cl Cross-Coupling Cross-Coupling This compound->Cross-Coupling Ar-X, Pd catalyst Amide Derivatives Amide Derivatives N-Acylation->Amide Derivatives Sulfonamide Derivatives Sulfonamide Derivatives N-Sulfonylation->Sulfonamide Derivatives Biaryl/Heteroaryl Amines Biaryl/Heteroaryl Amines Cross-Coupling->Biaryl/Heteroaryl Amines

Caption: General synthetic routes from this compound.

Hypothetical Signaling Pathway for a this compound-Derived Kinase Inhibitor

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate ATP->ADP P_Substrate Phosphorylated Substrate Signaling Downstream Signaling P_Substrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a promising and adaptable building block for the synthesis of novel, biologically active compounds. Its utility has been demonstrated in the development of antimycobacterial agents and potential therapeutics for metabolic diseases. The straightforward derivatization of its aniline moiety through well-established synthetic methodologies, combined with the beneficial physicochemical properties imparted by the butoxy group, makes it an attractive starting point for drug discovery campaigns. Further exploration of its potential in a wider range of chemical transformations, such as palladium-catalyzed cross-coupling reactions, is warranted and expected to yield a rich diversity of new molecular entities with therapeutic potential. This guide serves as a foundational resource for researchers looking to leverage the unique attributes of this compound in the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxyaniline is an aromatic amine with a butoxy group at the meta position of the benzene ring. As with any chemical compound intended for use in research, and particularly in drug development, a thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and processing. Thermal decomposition can lead to the generation of potentially hazardous byproducts and a loss of material integrity. This guide outlines the standard methodologies for assessing thermal stability, presents available data for analogous compounds to infer the properties of this compound, and proposes a likely decomposition pathway.

Predicted Thermal Stability of this compound

Based on the analysis of its structural analogues, this compound is expected to be a liquid or a low-melting solid at room temperature. Its thermal stability is likely to be comparable to or slightly lower than that of anisidine and phenetidine, with decomposition initiating at temperatures above 150 °C. The longer butoxy chain in this compound, compared to the methoxy and ethoxy groups in anisidine and phenetidine respectively, might slightly lower the onset temperature of decomposition due to the increased possibility of fragmentation within the alkyl chain.

Thermal Analysis of Alkoxy Anilines: A Comparative Study

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating the thermal stability of chemical compounds. Below is a summary of the available data for anisidine and phenetidine isomers, which can be used to estimate the thermal properties of this compound.

Table 1: Thermal Properties of Anisidine Isomers

CompoundIsomerMelting Point (°C)Boiling Point (°C)Onset Decomposition TGA (°C)Peak Decomposition TGA (°C)Latent Heat of Fusion (J/g)
Anisidine ortho6.2[1]224[1]Data not availableData not availableData not available
meta< 0[2]251[2]Data not availableData not availableData not available
para56-59[3]243[3]150.02[4]168.10[4]148.89[4]

Table 2: Thermal Properties of Phenetidine Isomers

CompoundIsomerMelting Point (°C)Boiling Point (°C)
Phenetidine ortho< -4[5]229-231[5]
metaData not available253-254
para2-5[4]250[4]

Note: Comprehensive TGA and DSC data for all isomers are not consistently available in the literature.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a compound like this compound.

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at each decomposition step.

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample from 0 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow to the sample as a function of temperature.

    • Identify endothermic peaks, which correspond to melting or boiling points.

    • Identify exothermic peaks, which may indicate crystallization or decomposition.

    • Calculate the enthalpy of fusion from the area of the melting peak.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagram illustrates a typical workflow for the thermal characterization of a new chemical entity.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Reporting Sample_Acquisition Acquire this compound Sample Sample_Weighing_TGA Weigh 5-10 mg for TGA Sample_Acquisition->Sample_Weighing_TGA Sample_Weighing_DSC Weigh 2-5 mg for DSC Sample_Acquisition->Sample_Weighing_DSC TGA_Analysis TGA (30-600°C @ 10°C/min, N2) Sample_Weighing_TGA->TGA_Analysis DSC_Analysis DSC (0-300°C @ 10°C/min, N2) Sample_Weighing_DSC->DSC_Analysis TGA_Data Determine: - Onset Decomposition Temp. - Peak Decomposition Temp. - % Mass Loss TGA_Analysis->TGA_Data DSC_Data Determine: - Melting Point - Enthalpy of Fusion - Other Transitions DSC_Analysis->DSC_Data Final_Report Comprehensive Thermal Stability Report TGA_Data->Final_Report DSC_Data->Final_Report

Caption: A generalized workflow for the thermal analysis of an organic compound.

The thermal decomposition of alkoxy anilines is expected to proceed through a free-radical mechanism, initiated by the cleavage of the weakest bonds in the molecule. For this compound, the C-O bond of the ether linkage and the C-C bonds within the butyl group are likely points of initial fragmentation.

G Proposed Decomposition Pathway for this compound This compound This compound Initial_Cleavage Initial Homolytic Cleavage (Heat) This compound->Initial_Cleavage Radical_1 3-Aminophenoxy Radical Initial_Cleavage->Radical_1 Radical_2 Butyl Radical Initial_Cleavage->Radical_2 Further_Decomposition Further Fragmentation & Rearrangement Radical_1->Further_Decomposition Radical_2->Further_Decomposition Products Decomposition Products (e.g., Aniline, Butene, Phenols, Nitrogen Oxides, Carbon Oxides) Further_Decomposition->Products

Caption: A plausible free-radical decomposition pathway for this compound.

The initial homolytic cleavage of the ether bond would generate a 3-aminophenoxy radical and a butyl radical. These highly reactive species would then undergo a cascade of further reactions, including hydrogen abstraction, beta-scission, and ring-opening, leading to the formation of a complex mixture of smaller, more volatile decomposition products. The final products would likely include aniline, butene isomers, various phenols, and, under oxidative conditions, oxides of nitrogen and carbon. The identification of these products would typically be carried out using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

While specific thermal analysis data for this compound is not currently available, a comprehensive understanding of its thermal stability can be inferred from the behavior of its lower alkoxy aniline analogues. The provided experimental protocols for TGA and DSC offer a standardized approach for the characterization of this compound. The proposed decomposition pathway, based on fundamental principles of organic chemistry, provides a logical framework for understanding its degradation under thermal stress. It is strongly recommended that experimental thermal analysis be conducted on this compound to confirm these predictions and ensure its safe and effective use in any application.

References

Methodological & Application

Synthesis of 3-Butoxyaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-butoxyaniline, a valuable intermediate in the development of various pharmaceutical and chemical entities. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol details the reaction of 3-aminophenol with 1-bromobutane in the presence of a suitable base. Included are optimized reaction conditions, a step-by-step experimental procedure, purification methods, and characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. All quantitative data is summarized in tables for clarity and ease of comparison.

Introduction

This compound is an aromatic amine containing a butyl ether moiety. This structural combination makes it a versatile building block in organic synthesis, particularly in the preparation of biologically active molecules and functional materials. The Williamson ether synthesis is a classic and efficient method for the preparation of unsymmetrical ethers, such as this compound. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated from an alcohol or phenol, acts as a nucleophile to displace a halide from an alkyl halide.[1][2] In this protocol, the hydroxyl group of 3-aminophenol is deprotonated by a base to form a phenoxide, which then reacts with 1-bromobutane to yield the desired ether.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a one-step Williamson ether synthesis.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Aminophenol 3-Aminophenol Reaction Williamson Ether Synthesis 3-Aminophenol->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis and O-alkylation of aminophenols.

Materials:

  • 3-Aminophenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Data Presentation

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Molar Equivalents
3-Aminophenol109.131.0
1-Bromobutane137.021.1
Potassium Carbonate138.211.5

Table 2: Typical Reaction Parameters and Yield

ParameterValue
SolventAcetone
Reaction TemperatureReflux (~56 °C)
Reaction Time12-24 hours
Expected Yield70-85%
AppearanceColorless to pale yellow oil
Boiling Point120-124 °C at 2 mmHg

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Chemical shifts (δ) in ppm relative to TMS: ~6.9-7.1 (m, 1H, Ar-H), ~6.2-6.4 (m, 3H, Ar-H), 3.92 (t, J = 6.5 Hz, 2H, -OCH₂-), 3.6 (br s, 2H, -NH₂), 1.75 (m, 2H, -OCH₂CH₂-), 1.49 (m, 2H, -CH₂CH₃), 0.97 (t, J = 7.4 Hz, 3H, -CH₃)
¹³C NMR Chemical shifts (δ) in ppm: ~159.5 (C-O), ~147.5 (C-N), ~130.0 (Ar-CH), ~107.0 (Ar-CH), ~105.5 (Ar-CH), ~101.0 (Ar-CH), 67.5 (-OCH₂-), 31.3 (-OCH₂CH₂-), 19.3 (-CH₂CH₃), 13.9 (-CH₃)
FTIR Characteristic absorption bands (ν) in cm⁻¹: 3450-3300 (N-H stretching, two bands for primary amine), 3050-3000 (C-H aromatic stretching), 2960-2850 (C-H aliphatic stretching), 1620-1580 (N-H bending and C=C aromatic stretching), 1250-1200 (C-O-C asymmetric stretching), 1050-1000 (C-O-C symmetric stretching)

Experimental Workflow

Workflow A 1. Reaction Setup - Combine 3-aminophenol, K₂CO₃, and acetone B 2. Add 1-Bromobutane - Dropwise addition at room temperature A->B C 3. Reflux - Heat for 12-24 hours B->C D 4. Workup - Cool, filter, and concentrate C->D E 5. Extraction - Dissolve in ether, wash with NaHCO₃, H₂O, and brine D->E F 6. Drying & Concentration - Dry with MgSO₄ and evaporate solvent E->F G 7. Purification - Vacuum distillation F->G H Characterization - NMR, IR G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Aminophenol is harmful if swallowed and may cause skin irritation.

  • 1-Bromobutane is a flammable liquid and is harmful if inhaled or swallowed.

  • Acetone is a highly flammable liquid.

  • Follow standard laboratory safety procedures.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and affords the product in good yield. The provided data and workflows are intended to support researchers in the successful preparation and characterization of this important synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis is a cornerstone of organic chemistry, with wide-ranging applications in textiles, printing, imaging, and pharmaceuticals. The color and properties of an azo dye are determined by the specific aromatic amines (diazo components) and coupling components used in their synthesis.

3-Butoxyaniline, an aromatic amine with a butoxy substituent, serves as a valuable diazo component. The presence of the butoxy group, an electron-donating alkoxy group, can influence the final properties of the dye, such as its color, solubility, and fastness. These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of an exemplary azo dye using this compound.

Principle of Azo Dye Synthesis

The synthesis of azo dyes is a two-step process:

  • Diazotization: A primary aromatic amine, in this case, this compound, is converted into a diazonium salt. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite, in an acidic medium at low temperatures (0-5 °C).[1] The resulting diazonium salt is a weak electrophile.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[1] This electrophilic aromatic substitution reaction forms the stable azo dye. The choice of the coupling component is a critical determinant of the final color of the dye.

Experimental Protocols

The following protocols detail the synthesis of an azo dye from this compound and 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Sulfamic acid (optional)

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, add 1.65 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of water. Stir the mixture until the this compound has completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 15-30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess. If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

  • Acidify the solution to a pH of 5-6 by the slow addition of dilute hydrochloric acid to facilitate the complete precipitation of the dye.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified azo dye.

  • Dry the purified dye in a desiccator.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized azo dye.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Mass of this compound165.23 g/mol
Molar Mass of 2-Naphthol144.17 g/mol
Theoretical Yield3.23 g
Typical Experimental Yield 2.58 g (80%)

Table 2: Spectroscopic and Fastness Properties

PropertyValue
Color Orange-Red
λmax (in Ethanol) 485 nm
Light Fastness (1-8 scale) 5-6 (Good)
Wash Fastness (1-5 scale) 4 (Good)
Rubbing Fastness (1-5 scale) 3-4 (Moderate to Good)

Visualizations

Synthesis_Pathway This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling NaOH, 0-5 °C 2-Naphthol 2-Naphthol 2-Naphthol->Azo Dye

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification D1 Dissolve this compound in HCl D2 Cool to 0-5 °C D1->D2 D3 Add NaNO2 solution D2->D3 D4 Stir and test for excess HNO2 D3->D4 C3 Add diazonium salt solution D4->C3 Diazonium Salt Solution C1 Dissolve 2-Naphthol in NaOH C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Stir to complete reaction C3->C4 W1 Acidify to precipitate dye C4->W1 Crude Dye Suspension W2 Filter and wash W1->W2 W3 Recrystallize from Ethanol W2->W3 W4 Dry the purified dye W3->W4

Logical_Relationships A Starting Materials (this compound, 2-Naphthol) D Yield and Purity of Azo Dye A->D B Reaction Conditions (Temperature, pH, Stirring) B->D C Purity of Reagents C->D

References

Application Notes and Protocols: 3-Butoxyaniline as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyaniline is a versatile chemical intermediate belonging to the substituted aniline family. Its unique structural features make it a valuable precursor in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a notable pharmaceutical compound, Revaprazan. Revaprazan is a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders.

These notes will cover the synthetic pathway from this compound to Revaprazan, including detailed experimental procedures, quantitative data, and an overview of the pharmacological significance and mechanism of action of the final product.

Application: Synthesis of Revaprazan

Revaprazan is a prominent pharmaceutical agent whose synthesis can involve this compound as a key intermediate. The overall synthetic strategy typically involves the construction of a substituted pyrimidine core, followed by coupling with a tetrahydroisoquinoline moiety.

Synthetic Workflow

The synthesis of Revaprazan from this compound can be conceptualized in a multi-step process. A plausible synthetic route is outlined below, based on established chemical principles and information from patent literature. The initial steps focus on the formation of a key pyrimidine intermediate starting from precursors that would logically involve this compound.

G cluster_0 Synthesis of Key Pyrimidine Intermediate cluster_1 Synthesis of Revaprazan This compound This compound Substituted Pyrimidine Substituted Pyrimidine This compound->Substituted Pyrimidine Condensation Guanidine derivative Guanidine derivative Guanidine derivative->Substituted Pyrimidine Dicarbonyl compound Dicarbonyl compound Dicarbonyl compound->Substituted Pyrimidine Revaprazan Revaprazan Substituted Pyrimidine->Revaprazan Coupling Tetrahydroisoquinoline derivative Tetrahydroisoquinoline derivative Tetrahydroisoquinoline derivative->Revaprazan

Caption: Synthetic workflow for Revaprazan from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminophenol

This protocol describes the O-alkylation of 3-aminophenol to produce this compound.

Materials:

  • 3-Aminophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add 1-bromobutane (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of Revaprazan Hydrochloride (Illustrative)

The following is an illustrative protocol for the final coupling step in the synthesis of Revaprazan, based on patent literature. This assumes the prior synthesis of the necessary 4-chloro-2-(substituted-anilino)-5,6-dimethylpyrimidine intermediate.

Materials:

  • 4-Chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • 1,3-Propanediol (as solvent)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Under a nitrogen atmosphere, combine 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine (1.0 eq) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1.1-1.5 eq) in 1,3-propanediol.

  • Heat the reaction mixture to 140-150 °C and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and add ethanol.

  • Adjust the pH to 1 by the addition of hydrochloric acid to precipitate the hydrochloride salt.

  • Stir the mixture and cool to room temperature.

  • Filter the precipitate, wash with water, and then with ethanol to obtain Revaprazan hydrochloride.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Revaprazan hydrochloride, as compiled from patent literature.

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Formation of Pyrimidine Core (Illustrative)4-Fluorophenyl guanidine carbonate, 2-Methylethyl acetoacetate, Sodium ethoxideCyclohexaneReflux-86.7
Chlorination of Hydroxypyrimidine 4-Hydroxyl-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, Phosphorus oxychlorideTolueneReflux-88.6
Final Coupling to Revaprazan HCl 4-Chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, 1-Methyl-1,2,3,4-tetrahydroisoquinoline1,3-Propanediol140-150-89.5

Note: The yields are as reported in patent US20170267646A1 and may vary based on specific reaction conditions and scale.

Mechanism of Action: Revaprazan

Revaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase (proton pump) in a reversible manner.[1] This inhibition reduces the secretion of gastric acid into the stomach lumen.[1] Additionally, Revaprazan has been shown to exert anti-inflammatory effects in the context of Helicobacter pylori infection by inactivating the Akt signaling pathway, which in turn reduces the expression of cyclooxygenase-2 (COX-2).[2][]

G H. pylori H. pylori Akt Akt H. pylori->Akt Activates IκB-α IκB-α Akt->IκB-α Phosphorylates NF-κB NF-κB Akt->NF-κB Activates IκB-α->NF-κB Inhibits COX-2 Expression COX-2 Expression NF-κB->COX-2 Expression Induces Inflammation Inflammation COX-2 Expression->Inflammation Revaprazan Revaprazan Revaprazan->Akt Inactivates

Caption: Anti-inflammatory signaling pathway of Revaprazan.

Conclusion

This compound serves as a valuable precursor in the synthesis of the pharmaceutical compound Revaprazan. The provided application notes and protocols offer a framework for researchers and drug development professionals to understand and utilize this chemical intermediate in the synthesis of this important P-CAB. The detailed synthetic workflows, experimental procedures, and mechanistic insights are intended to facilitate further research and development in this area.

References

Experimental Protocols and Application Notes for Reactions Involving 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental setups, protocols, and application notes for key chemical reactions involving 3-butoxyaniline. The information is intended to guide researchers in the synthesis and derivatization of this compound for applications in drug discovery and materials science.

I. Synthesis of Azo Dyes using this compound

Azo dyes derived from this compound are of interest for their potential applications as colorants and functional materials. A common synthetic route involves the diazotization of this compound followed by a coupling reaction with an electron-rich aromatic compound, such as 2-naphthol.

A. Reaction Scheme

The overall reaction for the synthesis of the azo dye (E)-1-((3-butoxyphenyl)diazenyl)naphthalen-2-ol is as follows:

Azo_Dye_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Butoxyaniline This compound Diazonium 3-Butoxybenzenediazonium chloride Butoxyaniline->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) NaNO2 NaNO₂ NaNO2->Diazonium HCl HCl HCl->Diazonium Naphthol 2-Naphthol AzoDye (E)-1-((3-butoxyphenyl)diazenyl)naphthalen-2-ol Naphthol->AzoDye NaOH NaOH NaOH->AzoDye Diazonium->AzoDye Azo Coupling (2-Naphthol, NaOH, 0-5 °C)

Caption: Synthesis of an azo dye from this compound.

B. Experimental Protocol: Synthesis of (E)-1-((3-butoxyphenyl)diazenyl)naphthalen-2-ol

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, add a calculated amount of this compound and a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature below 5 °C.

  • Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper to test for excess nitrous acid (a blue-black color indicates excess).

Step 2: Azo Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • Adjust the pH of the solution to slightly acidic (pH 5-6) by the slow addition of dilute hydrochloric acid to facilitate complete precipitation of the dye.

Step 3: Isolation and Purification

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified crystals in a vacuum oven.

C. Quantitative Data
ParameterValue
Reactant This compound
Molar Mass165.23 g/mol
Coupling Agent 2-Naphthol
Molar Mass144.17 g/mol
Product (E)-1-((3-butoxyphenyl)diazenyl)naphthalen-2-ol
Molecular FormulaC₂₀H₂₀N₂O₂
Molar Mass320.39 g/mol
Typical YieldHigh
AppearanceColored Crystalline Solid
D. Characterization Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the butoxyphenyl and naphthyl rings, as well as signals for the butoxy group (triplet for the methyl group, and multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the butoxy chain.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for O-H stretching (of the naphthol hydroxyl group), N=N stretching (azo group), C-O-C stretching (ether linkage), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

II. Ugi Four-Component Reaction (U-4CR) Involving this compound

The Ugi four-component reaction is a powerful tool for the rapid synthesis of complex molecules from simple starting materials. Utilizing this compound as the amine component allows for the generation of a diverse library of α-acylamino amides.

A. Reaction Scheme

A general scheme for the Ugi reaction involving this compound, an aldehyde, an isocyanide, and a carboxylic acid is depicted below.

Ugi_Reaction cluster_reactants Reactants cluster_product Product Butoxyaniline This compound UgiProduct α-Acylamino Amide Butoxyaniline->UgiProduct Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->UgiProduct Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Isocyanide->UgiProduct CarboxylicAcid Carboxylic Acid (e.g., Benzoic Acid) CarboxylicAcid->UgiProduct Ugi-4CR (Solvent, RT)

Caption: General scheme of the Ugi four-component reaction.

B. Experimental Protocol: A Representative Ugi Reaction

Materials:

  • This compound

  • Benzaldehyde

  • Cyclohexyl isocyanide

  • Benzoic acid

  • Methanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (e.g., benzoic acid) and the amine (this compound) in a suitable solvent like methanol at room temperature.

  • To this solution, add the aldehyde (e.g., benzaldehyde) and stir the mixture for a few minutes.

  • Add the isocyanide (e.g., cyclohexyl isocyanide) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

C. Quantitative Data for a Representative Ugi Reaction
ComponentExampleMolar Mass ( g/mol )
Amine This compound165.23
Aldehyde Benzaldehyde106.12
Isocyanide Cyclohexyl isocyanide109.17
Carboxylic Acid Benzoic Acid122.12
Product N-(1-(3-butoxyphenyl)-2-(cyclohexylamino)-2-oxoethyl)benzamide462.61
Typical Yield Good to excellent
D. Expected Characterization Data
  • ¹H NMR: The proton NMR spectrum of the Ugi product will be complex, showing signals for the aromatic protons from the 3-butoxyphenyl and benzoyl groups, the cyclohexyl protons, the methine proton of the newly formed stereocenter, and the protons of the butoxy chain. Amide N-H protons will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms, including the two amide carbonyl carbons, the aromatic carbons, the cyclohexyl carbons, and the butoxy group carbons.

  • IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two amide C=O groups, N-H stretching vibrations, and aromatic and aliphatic C-H stretching.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the synthesized α-acylamino amide.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Characterization of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Butoxyaniline is an aromatic amine of interest to researchers, scientists, and drug development professionals. Its chemical structure, consisting of a butoxy group and an amino group on a benzene ring, imparts specific physicochemical properties that necessitate a range of analytical techniques for comprehensive characterization. These methods are crucial for confirming its identity, determining its purity, and quantifying it in various matrices. This document provides detailed application notes and protocols for the analytical characterization of this compound using modern chromatographic, spectroscopic, and thermal analysis techniques.

While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on well-established methods for the analysis of aniline and its derivatives and can be adapted for the characterization of this compound.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method with UV detection is a common approach.

Quantitative Data Summary

ParameterValue/Range
HPLC Retention Time (t_R_) Not experimentally determined in the searched literature. Expected to be in the range of 5-15 minutes under the conditions below, based on the non-polar butoxy group.
Linearity Range Typically 0.1 - 100 µg/mL
Limit of Detection (LOD) Estimated to be < 0.05 µg/mL
Limit of Quantification (LOQ) Estimated to be < 0.15 µg/mL
Wavelength of Maximum Absorbance (λ_max_) Approximately 240 nm and 290 nm (predicted)

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with a composition of 70% A and 30% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or λ_max_ if determined.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • From the stock solution, prepare working standards and sample solutions at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.

  • Data Analysis:

    • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A & B) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Sample B->D C->D E Gradient Elution & Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Experimental workflow for HPLC analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For aniline derivatives, GC can be performed directly or after derivatization to improve volatility and peak shape. GC coupled with a Flame Ionization Detector (FID) is suitable for quantification, while Mass Spectrometry (MS) provides structural information for identification.

Quantitative Data Summary

ParameterValue/Range
GC Retention Time (t_R_) Not experimentally determined in the searched literature. Dependent on the column and temperature program.
Linearity Range Typically 0.1 - 100 µg/mL
Limit of Detection (LOD) Estimated to be < 0.1 µg/mL (FID), < 0.01 µg/mL (MS-SIM)
Limit of Quantification (LOQ) Estimated to be < 0.3 µg/mL (FID), < 0.03 µg/mL (MS-SIM)

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methylene chloride, ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare working standards and sample solutions by dilution.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantification can be performed by integrating the total ion chromatogram (TIC) peak or by using selected ion monitoring (SIM) for higher sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis A Dissolve Sample in Solvent B Inject into GC A->B C Separation on Capillary Column B->C D Ionization (EI) C->D E Mass Analysis D->E F Generate Mass Spectrum E->F G Identify Compound F->G

Workflow for GC-MS analysis.

Spectroscopic Methods

Spectroscopic methods provide information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

Quantitative Data Summary (Predicted)

ParameterPredicted Chemical Shift (δ, ppm)
¹H NMR Aromatic protons: 6.2-7.2 ppmNH₂: ~3.6 ppm (broad singlet)-OCH₂-: ~3.9 ppm (triplet)-CH₂-: ~1.7 ppm (multiplet)-CH₂-: ~1.5 ppm (multiplet)-CH₃: ~0.9 ppm (triplet)
¹³C NMR Aromatic C-O: ~159 ppmAromatic C-N: ~148 ppmOther Aromatic C: 102-130 ppm-OCH₂-: ~67 ppm-CH₂-: ~31 ppm-CH₂-: ~19 ppm-CH₃: ~14 ppm

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2]

    • Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in NMR Spectrometer B->C D Acquire 1H and 13C Spectra C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Analyze Spectra (Chemical Shifts, Integration, Coupling) E->F

Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorptions for the N-H, C-H, C-O, and aromatic C=C bonds are expected.

Quantitative Data Summary

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine) 3300-3500 (typically two bands for a primary amine)
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=C stretch (aromatic) 1500-1600
C-N stretch (aromatic amine) 1250-1350
C-O stretch (ether) 1000-1300

Experimental Protocol: ATR-FTIR Analysis

  • Instrumentation:

    • Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small drop of liquid this compound directly onto the ATR crystal.[4][5]

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Quantitative Data Summary (Predicted)

ParameterValue (m/z)
Molecular Ion [M]⁺ 165.12 (predicted)
Major Fragment Ions Predicted fragments may arise from the loss of the butoxy group or cleavage of the butyl chain.

Experimental Protocol: Electron Ionization (EI)-MS

This is typically performed in conjunction with GC as described in the GC-MS protocol.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as melting point and decomposition temperature.

Quantitative Data Summary

ParameterValue/Range
Melting Point (DSC) Not experimentally determined in the searched literature.
Decomposition Temperature (TGA) Not experimentally determined in the searched literature.

Experimental Protocol: DSC and TGA

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC).

    • Thermogravimetric Analyzer (TGA).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic/platinum TGA crucible.

  • DSC Method:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic transition.

  • TGA Method:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The decomposition temperature is determined as the onset of mass loss.

Thermal_Analysis_Workflow A Weigh Sample into Pan/Crucible B Place in DSC or TGA Instrument A->B C Heat at a Constant Rate under Controlled Atmosphere B->C D Record Heat Flow (DSC) or Mass Loss (TGA) C->D E Determine Melting Point or Decomposition Temperature D->E

Workflow for thermal analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purity Analysis of 3-Butoxyaniline

This document provides a comprehensive guide for the determination of purity and the analysis of related substances for this compound using High-Performance Liquid Chromatography (HPLC).

1. Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The provided protocol is based on established methodologies for the analysis of aromatic amines and can be validated to meet regulatory requirements.[3][4][5]

2. Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Structure
Molecular FormulaC₁₀H₁₅NO[6]
Molecular Weight165.23 g/mol [6][7]
AppearanceNot specified, but related anilines are often liquids or low-melting solids.[8]
SolubilityExpected to be soluble in organic solvents like methanol and acetonitrile.[8]

3. HPLC Method for Purity Analysis

This section outlines the recommended HPLC parameters for the analysis of this compound.

3.1. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with a UV/PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm (or the determined λmax of this compound)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

3.2. Rationale for Parameter Selection

  • C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating aromatic compounds like this compound from its potential impurities.[1][2][3]

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile) is standard for RP-HPLC. The addition of formic acid helps to protonate the aniline moiety, leading to sharper peaks and improved chromatographic performance.[2][4][9]

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time, providing a comprehensive purity profile.

  • UV Detection: Aromatic amines are chromophoric and can be readily detected by UV spectroscopy. A wavelength of 254 nm is a common choice for aromatic compounds; however, determining the UV absorption maximum (λmax) of this compound in the diluent is recommended for optimal sensitivity.

4. Experimental Protocols

4.1. Reagent and Sample Preparation

  • Reagents: Use HPLC grade acetonitrile, methanol, and water. Use analytical grade formic acid.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

4.2. System Suitability Testing (SST)

Before sample analysis, ensure the chromatographic system is performing adequately.

  • Inject the diluent (blank) to check for interfering peaks.

  • Inject the standard solution five times.

  • Calculate the system suitability parameters.

4.3. Purity Calculation

The purity of the this compound sample is determined by the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

5. Method Validation Protocol

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

5.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.

  • Procedure:

    • Inject the diluent to confirm no interference at the retention time of this compound.

    • Inject the standard and sample solutions.

    • Spike the sample solution with known related substances (if available) to demonstrate separation.

    • Perform stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the sample and analyze the degraded samples to ensure the separation of degradation products from the main peak.

5.2. Linearity

  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 0.005 mg/mL to 0.15 mg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

5.3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the sample matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

5.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • 5.4.1. Repeatability (Intra-day Precision):

    • Prepare and analyze six separate sample solutions on the same day.

    • Calculate the relative standard deviation (RSD) of the purity values.

  • 5.4.2. Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

    • Calculate the RSD of the purity values across all measurements.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the linearity curve and S is the slope of the calibration curve.

6. Data Presentation

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Areas (n=5)≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity of the main peak should pass.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 1.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOD Report the determined value.
LOQ Report the determined value.

7. Visualizations

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_reagents Prepare Mobile Phase & Diluent prep_std Prepare Standard Solution prep_reagents->prep_std prep_sample Prepare Sample Solution prep_reagents->prep_sample system_suitability System Suitability Testing prep_std->system_suitability prep_sample->system_suitability blank_injection Inject Blank (Diluent) system_suitability->blank_injection If SST Passes std_injection Inject Standard Solution blank_injection->std_injection sample_injection Inject Sample Solution std_injection->sample_injection integrate_peaks Integrate Chromatograms sample_injection->integrate_peaks calc_purity Calculate % Purity (Area Percent) integrate_peaks->calc_purity report_results Generate Report calc_purity->report_results

Caption: Experimental workflow for HPLC purity analysis.

Method_Validation_Logic method_development HPLC Method Development method_validation Method Validation (ICH) method_development->method_validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability inter_precision Intermediate Precision precision->inter_precision

Caption: Logical relationship of method validation components.

References

Application Note: Gas Chromatography Analysis of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 3-butoxyaniline using gas chromatography (GC). The methodologies outlined are based on established techniques for the analysis of aniline and its derivatives, offering a robust starting point for method development and validation in research and quality control settings.

Introduction

This compound is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and reliable quantification of this compound is crucial for ensuring the purity of starting materials and the quality of final products. Gas chromatography, with its high resolution and sensitivity, is a powerful technique for this purpose. This application note details the instrumental conditions, sample preparation, and a logical workflow for the successful analysis of this compound.

Experimental Protocols

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of aniline derivatives and is suitable for general quantification.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • For Aqueous Samples:

    • To 10 mL of the aqueous sample, add 1.0 M Sodium Hydroxide (NaOH) to adjust the pH to >11.

    • Transfer the sample to a separatory funnel and add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction with a fresh 10 mL portion of the organic solvent.

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC analysis.

  • For Solid Samples:

    • Weigh an appropriate amount of the homogenized solid sample.

    • Perform a solvent extraction using a suitable organic solvent in which this compound is soluble.

    • Filter the extract to remove any particulate matter.[3]

    • If necessary, proceed with the liquid-liquid extraction cleanup as described for aqueous samples.

2. GC-FID Conditions:

The following table summarizes the recommended starting conditions for the GC-FID analysis of this compound.

ParameterValue
Column Equity-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium, constant flow at 1.3 mL/min[2]
Injector Temperature 250 °C[2]
Injection Volume 1 µL, splitless (0.5 min hold)[2]
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 15 °C/min to 325 °C (hold as needed)[2]
Detector Flame Ionization Detector (FID)[2]
Detector Temperature 325 °C[2]

3. Calibration:

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. Analyze these standards under the same GC conditions to generate a calibration curve for quantification.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation and Isomer Differentiation

For unambiguous identification and to differentiate between potential isomers, GC-MS is the recommended technique.[1] The sample preparation can follow the same procedure as for GC-FID.

1. GC-MS Conditions:

The following table provides recommended starting conditions for GC-MS analysis.

ParameterValue
Column HP-5ms (or equivalent 5% Diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL, splitless
Oven Temperature Program Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer Electron Ionization (EI) mode at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-450

2. Isomer Separation Considerations:

The separation of positional isomers (e.g., 2-butoxyaniline, 4-butoxyaniline) can be challenging. Optimization of the temperature program, particularly using a slower ramp rate, may be necessary to achieve baseline separation. In some cases, derivatization may be required to enhance the separation of isomers.

Data Presentation

The following table summarizes the key quantitative parameters that should be determined during method validation.

ParameterDescription
Retention Time (RT) The time taken for this compound to elute from the GC column.
Linearity (R²) The correlation coefficient of the calibration curve, which should ideally be >0.99.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be accurately and precisely quantified.
Precision (%RSD) The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Accuracy/Recovery (%) The percentage of a known amount of this compound recovered from a spiked sample matrix.

Logical Workflow for this compound Analysis

The following diagram illustrates the logical workflow from sample receipt to final data analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Receive Sample Extraction Liquid-Liquid Extraction (pH > 11) Sample->Extraction Aqueous/Solid Concentration Concentrate Extract Extraction->Concentration GC_Injection Inject into GC Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Experimental Workflow Diagram

The following diagram details the key steps in the experimental protocol.

Experimental_Workflow start Start sample_prep Sample Preparation - Adjust pH to >11 - Liquid-Liquid Extraction - Dry and Concentrate start->sample_prep gc_setup GC Instrument Setup - Install Column - Set Temperatures - Set Gas Flows sample_prep->gc_setup calibration Prepare & Run Calibration Standards gc_setup->calibration sample_run Run Prepared Sample calibration->sample_run data_analysis Data Analysis - Identify Peak by RT - Integrate Peak Area - Quantify Concentration sample_run->data_analysis confirmation Optional: GC-MS Confirmation - Confirm Molecular Ion - Compare Mass Spectra data_analysis->confirmation end End data_analysis->end confirmation->end

Caption: Detailed experimental workflow for this compound analysis.

References

Application Notes and Protocols for 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical safety information for the handling and storage of 3-butoxyaniline. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is an aromatic amine that requires careful handling due to its potential toxicity. The following table summarizes its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 23079-68-7[1]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Brown liquid[2]
Boiling Point 282.8 ± 13.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Flash Point 127.5 ± 13.1 °C
Solubility Aromatic amines are generally slightly soluble in water and soluble in organic solvents.[3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C

Toxicological Data

While specific toxicological data for this compound is limited, the toxicity of aniline and its derivatives provides a basis for assessing its potential hazards. Aromatic amines are known to be readily absorbed through the skin and can be toxic.[4] The primary effect of acute exposure to aniline is the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[5]

Table 2: Toxicological Data for Aniline and its Derivatives

SubstanceCAS NumberOral LD₅₀ (mg/kg, rat)Dermal LD₅₀ (mg/kg, rabbit)Inhalation LC₅₀ (mg/L, 4h, rat)Reference
Aniline62-53-3250 - 930820 - 15401.86 - 3.3[6][7]
4-Butoxyaniline4344-55-2Harmful if swallowed (Acute Tox. 4)Harmful in contact with skin (Acute Tox. 4)Harmful if inhaled (Acute Tox. 4)[8]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationaleReference
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[9]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat or chemical-resistant apron.Aromatic amines can be absorbed through the skin. Damaged skin increases absorption.[4][10]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.Vapors can be harmful if inhaled, causing respiratory tract irritation.[9][11]
Storage and Handling Procedures

Proper storage and handling are crucial to maintain the chemical's integrity and ensure laboratory safety.

Receiving and Unpacking:

  • Visually inspect packages for damage or leaks before accepting.

  • Wear appropriate PPE during unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12]

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[13]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Handling:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Use non-sparking tools and equipment to prevent ignition.

  • Ground and bond containers during transfer to avoid static discharge.

  • Avoid contact with skin and eyes.[15]

  • After handling, wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact emergency services.

Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[16]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain.[14]

Visualizations

The following diagrams illustrate key pathways and workflows related to the safe handling of this compound.

ToxicityPathway General Toxicity Pathway of Aromatic Amines cluster_exposure Exposure Routes cluster_body Systemic Effects Inhalation Inhalation Absorption Absorption into Bloodstream Inhalation->Absorption Dermal Dermal Absorption Dermal->Absorption Ingestion Ingestion Ingestion->Absorption Metabolism Metabolic Activation (Liver) Absorption->Metabolism Methemoglobin Methemoglobin Formation Metabolism->Methemoglobin Oxygen Reduced Oxygen Transport Methemoglobin->Oxygen Toxicity Systemic Toxicity Oxygen->Toxicity

Caption: General toxicity pathway of aromatic amines.

HandlingWorkflow Safe Handling Workflow for this compound Start Start: Obtain this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Handling Perform Experiment FumeHood->Handling Waste Collect Waste Handling->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Storage Store or Dispose of Chemical Decontaminate->Storage End End Storage->End

Caption: Safe handling workflow for this compound.

EmergencyResponse Emergency Response for this compound Exposure cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash Skin Thoroughly Skin->WashSkin FlushEyes Flush Eyes with Water Eye->FlushEyes RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: Emergency response for this compound exposure.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyaniline is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its structure, featuring a flexible butoxy group on an aniline core, makes it a versatile building block for introducing lipophilic and hydrogen-bonding moieties. The ability to produce this compound on an industrial scale is essential for the cost-effective development and manufacturing of downstream products.

This document provides a comprehensive guide to a scalable, two-step synthesis of this compound. The described protocol is designed for robustness and efficiency, making it suitable for scale-up in an industrial setting. The synthesis involves an initial Williamson ether synthesis to form 3-butoxynitrobenzene, followed by a catalytic hydrogenation to yield the final product.

Synthetic Pathway

The proposed synthetic route to this compound is a two-step process:

  • Step 1: Synthesis of 3-Butoxynitrobenzene via a Williamson ether synthesis from 3-nitrophenol and 1-bromobutane.

  • Step 2: Synthesis of this compound via catalytic hydrogenation of 3-butoxynitrobenzene.

This pathway is advantageous for industrial scale-up due to the use of readily available and cost-effective starting materials and reagents, as well as the high yields and straightforward purification procedures associated with these reaction types.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation 3-Nitrophenol 3-Nitrophenol Reaction_1 Heat 3-Nitrophenol->Reaction_1 K2CO3, DMF 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_1 3-Butoxynitrobenzene 3-Butoxynitrobenzene 3-Butoxynitrobenzene_2 3-Butoxynitrobenzene Reaction_1->3-Butoxynitrobenzene Reaction_2 Pressure 3-Butoxynitrobenzene_2->Reaction_2 H2, Pd/C, Ethanol This compound This compound Reaction_2->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Butoxynitrobenzene

This procedure details the Williamson ether synthesis of 3-butoxynitrobenzene from 3-nitrophenol and 1-bromobutane.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.
3-Nitrophenol139.111.0
1-Bromobutane137.021.2
Potassium Carbonate (K₂CO₃)138.212.0
Dimethylformamide (DMF)--

Procedure:

  • To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-nitrophenol and dimethylformamide (DMF).

  • Stir the mixture until the 3-nitrophenol is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add 1-bromobutane to the reaction mixture at a rate that maintains the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-butoxynitrobenzene.

  • The crude product can be purified by vacuum distillation for industrial-scale operations.

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 3-butoxynitrobenzene to this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.
3-Butoxynitrobenzene195.221.0
Palladium on Carbon (10% Pd/C)-0.01
Ethanol--
Hydrogen Gas (H₂)2.02Excess

Procedure:

  • Charge a high-pressure hydrogenation reactor with 3-butoxynitrobenzene and ethanol.

  • Carefully add 10% Palladium on Carbon catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously and maintain the temperature at 40-50°C.

  • Monitor the reaction progress by monitoring hydrogen uptake or by IPC analysis. The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation to obtain high-purity this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Yields

StepReactionKey ParametersExpected YieldPurity (by GC)
1Williamson Ether Synthesis80-90°C, 4-6 hours90-95%>98%
2Catalytic Hydrogenation40-50°C, 50-100 psi H₂, 3-5 hours95-99%>99%

Experimental Workflow Visualization

G cluster_synthesis Synthesis cluster_purification Purification and QC start Start step1 Step 1: Williamson Ether Synthesis (3-Nitrophenol + 1-Bromobutane) start->step1 step2 Step 2: Catalytic Hydrogenation (3-Butoxynitrobenzene) step1->step2 end_synthesis Crude this compound step2->end_synthesis filtration Catalyst Filtration end_synthesis->filtration distillation Vacuum Distillation filtration->distillation qc Quality Control (GC, NMR, MS) distillation->qc final_product Pure this compound qc->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Quality Control

A comprehensive quality control (QC) program is essential to ensure the purity and identity of the final product.[1][2]

Analytical Methods:

  • Gas Chromatography (GC): To determine the purity of the final product and to monitor the progress of the reactions.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Table 2: Specifications for this compound

TestSpecificationMethod
AppearanceClear, colorless to pale yellow liquidVisual
Purity (by GC)≥ 99.0%Gas Chromatography
Identity (by NMR)Conforms to structure¹H and ¹³C NMR
Water Content (by Karl Fischer)≤ 0.1%Karl Fischer Titration
Residual SolventsTo be determined based on processHeadspace GC

Safety and Environmental Considerations

  • Handling of Reagents: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly designed and maintained high-pressure reactor and adherence to strict safety protocols to mitigate the risk of explosion.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Solvent waste should be collected and recycled or disposed of by a licensed waste management company. Catalyst waste containing palladium should be collected for recovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Butoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 3-butoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-aminophenol with a butyl-containing alkylating agent, typically n-butyl bromide, in the presence of a base.

Q2: What are the primary challenges in the synthesis of this compound from 3-aminophenol?

A2: The main challenge is the presence of two nucleophilic sites on the 3-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). This can lead to a mixture of O-alkylated (desired product) and N-alkylated side products.[1][2] Over-alkylation can also occur, resulting in N,O-dibutylated and N,N-dibutylated aniline.

Q3: How can I selectively achieve O-alkylation over N-alkylation?

A3: To favor O-alkylation, one effective strategy is to protect the amino group before the alkylation step.[1][2] A common method involves reacting the 3-aminophenol with benzaldehyde to form an imine (a Schiff base). This temporarily deactivates the amino group, allowing the subsequent Williamson ether synthesis to occur selectively at the hydroxyl group. The protecting group is then removed by hydrolysis to yield the desired this compound.[1]

Q4: Is direct O-alkylation of 3-aminophenol without a protecting group possible?

A4: Direct O-alkylation is possible, but it often results in a mixture of products, which can be challenging to separate and may lead to lower yields of the desired this compound. The selectivity can be influenced by the choice of base, solvent, and reaction temperature.

Q5: What is the boiling point of this compound, and how is it typically purified?

A5: The boiling point of this compound is approximately 120-124 °C at a reduced pressure of 2 mmHg. The primary method for purification is vacuum distillation, which separates the product from less volatile impurities and starting materials.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Ineffective Deprotonation of Phenol The base used may not be strong enough to deprotonate the phenolic hydroxyl group effectively. Consider using a stronger base like sodium hydride (NaH) instead of potassium carbonate (K2CO3), ensuring anhydrous conditions.
Poor Quality of Reagents Ensure that the 3-aminophenol is pure and the n-butyl bromide has not decomposed. Use freshly opened or purified reagents. The solvent should be anhydrous, especially when using water-sensitive bases like NaH.
Inappropriate Reaction Temperature The reaction may be too slow at lower temperatures. Williamson ether synthesis is typically conducted at temperatures between 50-100 °C.[3] Consider refluxing in a suitable solvent like acetone or DMF.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from several hours to over 24 hours.[1]
Issue 2: Formation of Significant Side Products (Impure Product)
Possible Cause Troubleshooting Steps
N-Alkylation The amino group is competing with the hydroxyl group for the alkylating agent. As mentioned in the FAQs, protect the amino group (e.g., as an imine) before alkylation to ensure selective O-alkylation.[1][2]
Di-alkylation (N,O-dibutoxy or N,N-dibutoxy) An excess of n-butyl bromide can lead to further alkylation of the amino group after the initial O-alkylation. Use a stoichiometric amount or a slight excess of the alkylating agent (e.g., 1.0-1.1 equivalents).
Elimination of n-Butyl Bromide While less common with primary alkyl halides, using too strong a base or very high temperatures can promote the E2 elimination of HBr from n-butyl bromide to form 1-butene. Ensure the temperature is within the optimal range (50-100 °C).
C-Alkylation Although less common, alkylation can occur on the aromatic ring. This is more likely under different catalytic conditions but is a possibility to consider if unexpected isomers are detected.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Emulsion during Workup Emulsions can form during the extraction process. To break them, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Inefficient Vacuum Distillation Ensure the vacuum system can achieve a stable, low pressure (around 2 mmHg). Check for leaks in the distillation apparatus. Use a proper distillation setup, including a fractionating column for better separation.
Product is Contaminated with Starting Material If the product is contaminated with 3-aminophenol, this indicates an incomplete reaction. If contaminated with n-butyl bromide, the initial amount was too high or the workup was insufficient. An acidic wash during the workup can help remove unreacted 3-aminophenol.

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis

BaseStrengthTypical SolventKey Considerations
Potassium Carbonate (K2CO3) ModerateAcetone, DMFCommonly used, cost-effective, but may require longer reaction times.
Sodium Hydride (NaH) StrongAnhydrous DMF, THFHighly effective for deprotonation, leading to faster reactions and potentially higher yields. Requires strictly anhydrous conditions and careful handling.
Sodium Hydroxide (NaOH) StrongDMSO, Water (Phase Transfer)Can be used, but the presence of water can lead to side reactions and lower yields if not used under phase-transfer conditions.

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Aminophenol 109.13164 (at 11 mmHg)122-124
n-Butyl Bromide 137.02101.4-112
This compound 165.23120-124 (at 2 mmHg)N/A

Experimental Protocols

Protocol 1: Synthesis of this compound via Amino Group Protection

This protocol is a reliable method to ensure selective O-alkylation.[1][2]

Step 1: Protection of the Amino Group (Formation of Imine)

  • In a round-bottom flask, dissolve 3-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-3-aminophenol (imine), which can be used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude imine from Step 1 in acetone.

  • Add anhydrous potassium carbonate (K2CO3, 2 equivalents).

  • Add n-butyl bromide (1.1 equivalents) to the mixture.

  • Reflux the mixture with stirring for 20-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

Step 3: Deprotection (Hydrolysis of Imine)

  • To the crude product from Step 2, add a dilute aqueous solution of hydrochloric acid (e.g., 2M HCl) and stir vigorously until the imine is hydrolyzed (monitor by TLC).

  • Neutralize the solution with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to a pH of ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by vacuum distillation (boiling point ~120-124 °C at 2 mmHg) to obtain pure this compound.

Protocol 2: Direct Synthesis of this compound (Unprotected)

This method is more direct but carries a higher risk of side-product formation.

  • To a round-bottom flask containing a magnetic stirrer, add 3-aminophenol (1 equivalent) and a polar aprotic solvent (e.g., anhydrous DMF).

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.

  • Slowly add n-butyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction_Pathway cluster_protection Route 1: With Protection cluster_direct Route 2: Direct Alkylation 3-Aminophenol 3-Aminophenol Imine N-Benzylidene- 3-aminophenol 3-Aminophenol->Imine + Benzaldehyde Protected_Alkylation O-Alkylated Imine Imine->Protected_Alkylation + n-Butyl Bromide + K2CO3 3-Butoxyaniline_P This compound Protected_Alkylation->3-Butoxyaniline_P Hydrolysis (HCl) 3-Aminophenol_D 3-Aminophenol 3-Butoxyaniline_D This compound 3-Aminophenol_D->3-Butoxyaniline_D + n-Butyl Bromide + NaH (O-Alkylation) N_Alkylated N-Butyl-3-aminophenol (Side Product) 3-Aminophenol_D->N_Alkylated + n-Butyl Bromide (N-Alkylation)

Caption: Reaction pathways for this compound synthesis.

Experimental_Workflow Start Start Reagents Combine 3-Aminophenol, Base, and Solvent Start->Reagents Alkylation Add n-Butyl Bromide & Heat Reagents->Alkylation Monitoring Monitor by TLC Alkylation->Monitoring Monitoring->Alkylation Incomplete Workup Quench Reaction & Extract Product Monitoring->Workup Complete Purification Purify by Vacuum Distillation Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product? Check_Conversion Check TLC for Starting Material Problem->Check_Conversion Low Yield Check_Purity Analyze Crude Product (e.g., NMR) Problem->Check_Purity Impure Check_Conversion->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Side_Products Side Products Detected Check_Purity->Side_Products Yes Solution_Time Increase Reaction Time or Temperature Incomplete_Reaction->Solution_Time Solution_Base Use Stronger Base (e.g., NaH) Incomplete_Reaction->Solution_Base Solution_Protect Use Amino-Protecting Group Strategy Side_Products->Solution_Protect

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes to this compound are:

  • Williamson Ether Synthesis: This route involves the reaction of 3-aminophenol with a butyl halide (e.g., n-butyl bromide).

  • Reduction of 3-Butoxynitrobenzene: This two-step route begins with the Williamson ether synthesis of 3-nitrophenol and a butyl halide to form 3-butoxynitrobenzene, which is then reduced to the desired this compound.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The common impurities depend on the synthetic route chosen:

  • Williamson Ether Synthesis Route:

    • Unreacted 3-aminophenol

    • N-butyl-3-aminophenol (from N-alkylation)

    • N,O-dibutyl-3-aminophenol (from di-alkylation)

  • Reduction of 3-Butoxynitrobenzene Route:

    • Unreacted 3-butoxynitrobenzene (from incomplete reduction)

    • Intermediates from partial reduction, such as 3-butoxynitrosobenzene and 3-butoxyphenylhydroxylamine.

    • Azo compounds may form as byproducts, especially when using certain reducing agents like lithium aluminum hydride.[1]

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination due to its high resolution and sensitivity. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with an acid modifier like formic acid) is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating and identifying volatile impurities. The mass fragmentation patterns can help distinguish between isomers like O-butyl and N-butyl anilines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the final product and any isolated impurities. Specific NMR techniques can be employed to differentiate between N- and O-alkylation.[3]

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of this compound from 3-Aminophenol

This route is a direct, one-step method but is often complicated by the nucleophilicity of the amino group, leading to the formation of N-alkylated impurities.

Issue: My final product is a mixture of O- and N-alkylated products.

  • Possible Cause: The amino group of 3-aminophenol is competing with the hydroxyl group as a nucleophile, leading to the formation of N-butyl-3-aminophenol and N,O-dibutyl-3-aminophenol. Direct alkylation of aminophenols without protection can lead to a mixture of products.[4]

  • Troubleshooting Steps:

    • Protect the Amino Group: Before the ether synthesis, protect the amino group. One common method is to form a Schiff base by reacting the 3-aminophenol with benzaldehyde. The resulting imine is less nucleophilic, favoring O-alkylation. The protecting group can be removed by hydrolysis after the etherification is complete.[5][6]

    • Optimize Reaction Conditions: Carefully control the reaction conditions. Using a weaker base and a less polar, aprotic solvent may slightly favor O-alkylation, although this is often not sufficient to achieve high selectivity.

Issue: The reaction is incomplete, and I have a significant amount of unreacted 3-aminophenol.

  • Possible Cause: Insufficient base, low reaction temperature, or short reaction time. The phenoxide may not have been fully formed.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can consume the base and hinder the formation of the phenoxide. Ensure all reagents and solvents are dry.

    • Choice and Amount of Base: Use a strong enough base (e.g., sodium hydride, potassium carbonate) in at least stoichiometric amounts to fully deprotonate the phenolic hydroxyl group.

    • Increase Temperature and Reaction Time: The Williamson ether synthesis can be slow. Consider increasing the reaction temperature or extending the reaction time, monitoring the progress by TLC or HPLC.

Route 2: Reduction of 3-Butoxynitrobenzene

This two-step approach offers better control and generally higher yields of the desired O-alkylated product because the etherification is performed on 3-nitrophenol, which does not have a competing nucleophilic amino group.

Issue: My final product contains unreacted 3-butoxynitrobenzene.

  • Possible Cause: Incomplete reduction of the nitro group. This could be due to an insufficient amount or deactivated reducing agent, or non-optimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reducing Agent Stoichiometry and Activity: Ensure the correct molar equivalents of the reducing agent (e.g., tin(II) chloride, iron, or catalytic hydrogenation with Pd/C) are used.[1] For catalytic hydrogenation, use a fresh and active catalyst.

    • Optimize Reaction Conditions: Adjust the reaction temperature, pressure (for hydrogenation), and time. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.

    • Choice of Reducing Agent: Different reducing agents have different reactivities. If one is not effective, consider an alternative. For example, catalytic hydrogenation is often very efficient.[1]

Issue: I am observing byproducts other than the starting material and the desired aniline.

  • Possible Cause: Formation of partially reduced intermediates (nitroso, hydroxylamine) or condensation products (azo compounds).

  • Troubleshooting Steps:

    • Control Reaction Temperature: Some reduction processes are exothermic. Maintaining a controlled temperature can minimize the formation of side products.

    • Select a Chemoselective Reducing Agent: Reagents like iron powder in acidic medium or tin(II) chloride are known to be effective for the reduction of nitroarenes to anilines with good selectivity.[1]

    • Avoid Certain Reducing Agents: For aromatic nitro compounds, strong reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of azo compounds and should generally be avoided for this transformation.[1]

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Synthetic RouteImpurity NameChemical StructureCommon Cause
Williamson Ether Synthesis 3-AminophenolC₆H₇NOIncomplete reaction
N-butyl-3-aminophenolC₁₀H₁₅NON-alkylation side reaction
N,O-dibutyl-3-aminophenolC₁₄H₂₃NODi-alkylation side reaction
Reduction of 3-Butoxynitrobenzene 3-ButoxynitrobenzeneC₁₀H₁₃NO₃Incomplete reduction
3-ButoxynitrosobenzeneC₁₀H₁₃NO₂Partial reduction intermediate
3-ButoxyphenylhydroxylamineC₁₀H₁₅NO₂Partial reduction intermediate

Experimental Protocols

Protocol 1: Synthesis of 3-Butoxynitrobenzene (Precursor for Route 2)

This protocol is adapted from a general procedure for the synthesis of nitrophenyl ethers.[7]

  • Materials:

    • 3-Nitrophenol

    • n-Butyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone (dry)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrophenol (1.0 eq), n-butyl bromide (1.1 eq), and anhydrous potassium carbonate (1.0 eq).

    • Add dry acetone to the flask to give a reasonable concentration.

    • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with 1M NaOH solution to remove any unreacted 3-nitrophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-butoxynitrobenzene.

    • The crude product can be purified by vacuum distillation.

Protocol 2: Reduction of 3-Butoxynitrobenzene to this compound (Route 2)

This protocol is a general method for the reduction of a nitro group to an amine using tin(II) chloride.

  • Materials:

    • 3-Butoxynitrobenzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve 3-butoxynitrobenzene (1.0 eq) in ethanol in a round-bottomed flask.

    • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.

    • Heat the mixture to reflux and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). Tin salts will precipitate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound.

    • The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Pathways Synthetic Pathways for this compound cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Reduction of 3-Butoxynitrobenzene 3-Aminophenol 3-Aminophenol 3-Butoxyaniline_1 This compound 3-Aminophenol->3-Butoxyaniline_1 + Butyl Halide, Base N-Butyl-3-aminophenol N-Butyl-3-aminophenol (Impurity) 3-Aminophenol->N-Butyl-3-aminophenol N-Alkylation Butyl Halide_1 Butyl Halide N,O-Dibutyl-3-aminophenol N,O-Dibutyl-3-aminophenol (Impurity) N-Butyl-3-aminophenol->N,O-Dibutyl-3-aminophenol O-Alkylation 3-Nitrophenol 3-Nitrophenol 3-Butoxynitrobenzene 3-Butoxynitrobenzene 3-Nitrophenol->3-Butoxynitrobenzene + Butyl Halide, Base Butyl Halide_2 Butyl Halide 3-Butoxyaniline_2 This compound 3-Butoxynitrobenzene->3-Butoxyaniline_2 Reduction (e.g., SnCl2/HCl) Reduction_Intermediates Nitroso/Hydroxylamine (Impurities) 3-Butoxynitrobenzene->Reduction_Intermediates Partial Reduction

Caption: Synthetic pathways for this compound.

Troubleshooting_Williamson_Ether Troubleshooting: Williamson Ether Synthesis Start Low Yield or Impure Product Check_Impurities Analyze product by HPLC/GC-MS Start->Check_Impurities N_Alkylation N-Alkylated Impurities Present? Check_Impurities->N_Alkylation Protect_Amino Protect amino group (e.g., Schiff base formation) N_Alkylation->Protect_Amino Yes Unreacted_SM High amount of unreacted 3-aminophenol? N_Alkylation->Unreacted_SM No Pure_Product Pure this compound Protect_Amino->Pure_Product Check_Conditions Verify anhydrous conditions, base stoichiometry, temperature, and time Unreacted_SM->Check_Conditions Yes Unreacted_SM->Pure_Product No Check_Conditions->Pure_Product

Caption: Troubleshooting workflow for Williamson ether synthesis.

Troubleshooting_Reduction Troubleshooting: Reduction of 3-Butoxynitrobenzene Start Low Yield or Impure Product Analyze_Crude Analyze crude product by HPLC/TLC Start->Analyze_Crude Incomplete_Reduction Unreacted 3-Butoxynitrobenzene Present? Analyze_Crude->Incomplete_Reduction Optimize_Reduction Check reducing agent (amount, activity), optimize time and temperature Incomplete_Reduction->Optimize_Reduction Yes Other_Byproducts Other Byproducts (e.g., nitroso, azo)? Incomplete_Reduction->Other_Byproducts No Pure_Product Pure this compound Optimize_Reduction->Pure_Product Change_Reagent Consider a more chemoselective reducing agent (e.g., Fe/HCl) Other_Byproducts->Change_Reagent Yes Other_Byproducts->Pure_Product No Change_Reagent->Pure_Product

Caption: Troubleshooting workflow for the reduction route.

References

Technical Support Center: Purification of Crude 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 3-butoxyaniline, targeting common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is dark brown/red. What causes this discoloration and how can I remove it?

A1: Discoloration in anilines, including this compound, is typically caused by air oxidation, which forms highly colored polymeric impurities.[1][2] Here’s how to address it:

  • Activated Charcoal Treatment: For minor discoloration, adding a small amount of activated charcoal to a solution of the crude product, followed by hot filtration, can effectively remove colored impurities.[3]

  • Vacuum Distillation: This is the most effective method for removing non-volatile polymeric impurities and restoring a colorless or pale-yellow appearance.[1][4] Anilines can be distilled at lower temperatures under vacuum, which prevents thermal decomposition.[5]

  • Chemical Treatment: Washing an ethereal solution of the crude aniline with a solution of stannous chloride (SnCl₂) can help remove sulfur-containing impurities and reduce the tendency for aerial oxidation.[6][7]

Q2: What are the likely impurities in my crude this compound and how do I remove them?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the reduction of 3-butoxy-nitrobenzene. Potential impurities include:

  • Unreacted Starting Material (3-butoxy-nitrobenzene): Can be removed by column chromatography or careful vacuum distillation.

  • By-products from Synthesis: These can include side-reaction products or partially reduced intermediates.[8][]

  • Solvents and Reagents: Residual solvents or reagents from the reaction workup.[2][]

Recommended Purification Strategy:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid (e.g., 1M HCl).[10] The this compound will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to regenerate the free aniline, which can be extracted back into an organic solvent.[6][10]

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is effective.[11][12] A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point. Due to the basic nature of the amine, peak tailing can be an issue.[13] This can be mitigated by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.[13][14]

  • Vacuum Distillation: This is an excellent final step to remove any remaining non-volatile impurities or high-boiling solvents.[1]

Q3: I am seeing significant peak tailing during HPLC analysis or column chromatography. How can I resolve this?

A3: Peak tailing for basic compounds like anilines is a common issue caused by the interaction of the amine group with acidic silanol groups on the silica stationary phase.[13]

  • Add a Basic Modifier: As mentioned, adding a small amount of triethylamine or a similar volatile amine to your mobile phase can mask the active silanol sites and improve peak shape.[13]

  • Adjust Mobile Phase pH: For reversed-phase HPLC, increasing the mobile phase pH can suppress the ionization of the aniline and reduce tailing. However, ensure the pH is within the stable range for your column.[13]

  • Use an End-Capped Column: Employing a well-end-capped HPLC column, where residual silanol groups are chemically deactivated, can significantly reduce this interaction.[13]

Q4: My product yield is low after purification. What are the common causes?

A4: Low recovery can result from several factors:

  • Multiple Purification Steps: Each purification step (extraction, chromatography, distillation) will invariably lead to some product loss.

  • Improper Solvent Choice for Recrystallization: If recrystallization is used, choosing a solvent in which the compound is too soluble at low temperatures will result in significant loss of product in the mother liquor.[15]

  • Product Degradation: Exposure to air and heat for prolonged periods can degrade the aniline.[1] Using an inert atmosphere (e.g., nitrogen or argon) and lower temperatures (via vacuum distillation) can help minimize this.

Data Presentation

The following table summarizes key physical properties for this compound and its para-isomer, which may be a potential impurity depending on the synthesis starting materials. This data is critical for developing purification strategies like distillation and for characterization.

PropertyThis compound4-ButoxyanilineData Source
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO[16]
Molecular Weight 165.23 g/mol 165.23 g/mol [16]
Boiling Point Not available148-149 °C / 13 mmHg
Density Not available0.992 g/mL at 25 °C
Refractive Index Not availablen20/D 1.538

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing colored, high-boiling, or polymeric impurities from crude this compound.[1]

Methodology:

  • Drying: Dry the crude this compound over a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[6][7]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[1] It is crucial to include a magnetic stir bar or a capillary ebulliator to prevent bumping, which is common in vacuum distillations.[17]

  • Distillation:

    • Place the dried crude product into the distillation flask.

    • Begin stirring and slowly apply vacuum. The pressure should be lowered to a point where the boiling point is significantly reduced (e.g., below 150 °C) to prevent thermal degradation.[4]

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills over at a constant temperature and pressure. Pure this compound should be a colorless to pale-yellow liquid.[1]

    • Discard the initial low-boiling fractions (likely residual solvents) and the high-boiling residue in the distillation flask.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to prevent oxidation and discoloration.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities, such as unreacted starting materials or by-products.[11]

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent peak tailing. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent if necessary to elute the product.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification Workflow for Crude this compound

The following diagram illustrates a general workflow and decision-making process for purifying crude this compound based on the nature of the impurities.

PurificationWorkflow Crude Crude this compound Analysis Initial Analysis (TLC, HPLC, Appearance) Crude->Analysis Colored Colored Impurities Present? Analysis->Colored Assess Color NonBasic Non-Basic/Polar Impurities? Colored->NonBasic No Charcoal Activated Charcoal Treatment Colored->Charcoal Yes AcidBase Acid-Base Extraction NonBasic->AcidBase Yes, significant Column Column Chromatography (Silica + Et3N) NonBasic->Column Yes, minor/similar polarity Distil Final Polish: Vacuum Distillation NonBasic->Distil No HotFilt Hot Filtration Charcoal->HotFilt HotFilt->NonBasic AcidBase->Distil Column->Distil FinalQC Final Purity Check (HPLC, NMR) Distil->FinalQC Pure Pure this compound FinalQC->Pure Purity > 99% Fail Repurify or Re-evaluate Strategy FinalQC->Fail Purity < 99%

Caption: Decision workflow for selecting purification techniques for this compound.

References

Technical Support Center: Synthesis of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butoxyaniline. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-aminophenol with a butyl halide (e.g., n-butyl bromide) in the presence of a base.[1] The reaction proceeds via an SN2 mechanism where the phenoxide ion of 3-aminophenol acts as a nucleophile.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The primary side reactions in the synthesis of this compound are:

  • N-Alkylation: Competition between the lone pair of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group for the butyl halide can lead to the formation of N-butyl-3-aminophenol and N,N-dibutyl-3-aminophenol.[4][5]

  • Di-alkylation: Reaction at both the amino and hydroxyl groups can result in the formation of 3-butoxy-N-butylaniline and 3-butoxy-N,N-dibutylaniline.

  • Oxidation: 3-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities, especially in the presence of air or certain metal catalysts.[6]

  • Elimination: Although less common with primary alkyl halides like n-butyl bromide, elimination reactions can compete with substitution, particularly with stronger bases or more sterically hindered alkyl halides.[2][7]

Q3: How can I selectively promote O-alkylation over N-alkylation?

Selective O-alkylation is crucial for a high yield of this compound. A highly effective strategy is to protect the amino group before the alkylation step. This can be achieved by reacting the 3-aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). The imine protects the amino group from alkylation. Following the etherification of the hydroxyl group, the imine can be easily hydrolyzed under acidic conditions to regenerate the amino group, yielding the desired this compound.[8][9]

Q4: My reaction mixture has turned dark brown/black. What is the cause and how can I prevent it?

A dark reaction mixture is often a sign of oxidation of the 3-aminophenol starting material.[6] To minimize oxidation, it is recommended to:

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents.

  • Avoid unnecessarily high temperatures.

Q5: What is the best way to purify the crude this compound product?

Purification of this compound from unreacted starting materials and side products can typically be achieved by a combination of techniques:

  • Acid-Base Extraction: The basicity of the aniline products allows for their separation from non-basic impurities. The desired product can be extracted into an acidic aqueous solution and then re-isolated by basification.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating this compound from its isomers (N-butyl-3-aminophenol) and di-alkylated byproducts due to their differing polarities.

  • Distillation: The boiling point of m-n-butoxyaniline is reported to be 120-124°C at 2 mm Hg, suggesting that vacuum distillation can be a viable purification method.[1]

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Troubleshooting Steps
Competing N-Alkylation Protect the amino group of 3-aminophenol by forming a Schiff base with benzaldehyde prior to alkylation.[8][9]
Incomplete Reaction - Ensure an appropriate base (e.g., K₂CO₃, NaH) is used to fully deprotonate the phenolic hydroxyl group.[7] - Increase the reaction time or temperature, monitoring the reaction progress by TLC. - Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.
Loss during Workup - Ensure complete extraction of the product from the aqueous layer. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure.
Suboptimal Alkylating Agent Ensure the use of a primary butyl halide (e.g., n-butyl bromide) as secondary and tertiary halides are more prone to elimination.[2]
Problem: Presence of Multiple Products in the Final Mixture
Observed Impurity Possible Cause Mitigation and Removal
N-Butyl-3-aminophenol Direct N-alkylation of the amino group.- Protect the amino group before alkylation.[8][9] - Separate from the desired product using column chromatography.
Di-butylated Products Use of excess butyl bromide or prolonged reaction times.- Use a stoichiometric amount or a slight excess of the butyl halide. - Monitor the reaction closely by TLC to avoid over-alkylation. - Separate using column chromatography.
Unreacted 3-Aminophenol Incomplete reaction.- Drive the reaction to completion by optimizing conditions (see "Low Yield" section). - Remove by acid-base extraction during workup.
Oxidation Byproducts Exposure to air during the reaction.- Perform the reaction under an inert atmosphere.[6] - Use degassed solvents.

Experimental Protocols

Key Experiment: Selective O-Alkylation of 3-Aminophenol via Amino Group Protection

This protocol is adapted from established procedures for the selective alkylation of aminophenols.[8][9]

Step 1: Protection of the Amino Group (Schiff Base Formation)

  • In a round-bottom flask, dissolve 3-aminophenol in methanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Stir the mixture at room temperature. The formation of the Schiff base (N-benzylidene-3-aminophenol) can be monitored by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure, and the crude Schiff base can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis (O-Butylation)

  • Dissolve the crude N-benzylidene-3-aminophenol in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.

  • Add n-butyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Schiff Base)

  • Dissolve the crude protected this compound in a suitable solvent and treat it with an aqueous acid solution (e.g., dilute HCl).

  • Stir the mixture until the hydrolysis of the imine is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH) to precipitate the crude this compound.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection cluster_purification Purification A 3-Aminophenol C N-Benzylidene-3-aminophenol (Schiff Base) A->C Methanol, RT B Benzaldehyde B->C Methanol, RT F Protected this compound C->F D n-Butyl Bromide D->F Acetone/DMF, Reflux E Base (e.g., K2CO3) E->F Acetone/DMF, Reflux H This compound F->H G Aqueous Acid (e.g., HCl) G->H Hydrolysis I Crude Product H->I J Purified this compound I->J Chromatography or Vacuum Distillation Troubleshooting_Side_Reactions cluster_products Potential Products cluster_solutions Troubleshooting Solutions Start 3-Aminophenol + n-Butyl Bromide P1 This compound (Desired Product) Start->P1 O-Alkylation (Favored by amino protection) S1 N-Butyl-3-aminophenol (Side Product) Start->S1 N-Alkylation (Competing reaction) S2 Di-alkylated Products (Side Product) Start->S2 Over-alkylation S3 Oxidation Products (Side Product) Start->S3 Oxidation Sol1 Protect Amino Group Sol1->P1 Increases Selectivity Sol2 Control Stoichiometry Sol2->S2 Minimizes Sol3 Inert Atmosphere Sol3->S3 Prevents

References

Technical Support Center: Synthesis and Purification of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 3-butoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the yield and purity of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Deprotonation of 3-Aminophenol Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). Use at least one molar equivalent of the base. The reaction should be performed under anhydrous conditions, especially when using reactive bases like NaH, as moisture can quench the base.[1][2]
Side Reaction: Elimination of Butyl Halide The Williamson ether synthesis is an SN2 reaction that competes with the E2 elimination of the alkyl halide.[1] To favor substitution over elimination, use a primary alkyl halide like 1-bromobutane or 1-iodobutane. Avoid secondary or tertiary butyl halides.[1] Maintain a moderate reaction temperature; high temperatures favor elimination.[3]
Side Reaction: N-Alkylation The amino group of 3-aminophenol can also be alkylated by the butyl halide, leading to the formation of N-butyl-3-butoxyaniline and other N-alkylated byproducts. To minimize this, the phenoxide is typically formed first by adding the base to 3-aminophenol before the addition of the butyl halide.
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. Using polar aprotic solvents like DMF or DMSO can help favor O-alkylation.
Loss of Product During Workup This compound is a basic compound. During aqueous workup, ensure the pH of the aqueous layer is basic before extraction with an organic solvent to minimize the formation of the protonated, water-soluble anilinium salt. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will ensure complete recovery of the product.[3]

Issue 2: Presence of Impurities in the Crude Product

SymptomPossible Cause & ImpuritySuggested Solution
TLC/GC-MS shows a peak with a mass corresponding to unreacted 3-aminophenol. Incomplete reaction.Increase the reaction time or temperature moderately. Ensure sufficient equivalents of the butyl halide and base are used.
TLC/GC-MS shows a peak with a mass higher than the product. N-Alkylation or di-alkylation byproducts.Optimize the order of reagent addition (form phenoxide first). Use a slight excess of 3-aminophenol relative to the butyl halide. Purify by column chromatography.
Product appears dark or colored. Oxidation of the aniline functionality.Aniline derivatives can be sensitive to air and light.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protected from light. If significant color is present, the crude product can be treated with activated charcoal during recrystallization, though this may reduce yield.[5]
Purification Troubleshooting

Issue 3: Difficulty in Purifying this compound by Recrystallization

ProblemPotential CauseTroubleshooting Steps
Product "oils out" instead of crystallizing. The melting point of the impurity/product mixture is below the boiling point of the solvent. The solution is too supersaturated.Try a lower-boiling point solvent. Use a larger volume of solvent to dissolve the crude product and allow for slower cooling. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound.[5]
Low recovery of purified product. The chosen solvent is too good at dissolving the product, even at low temperatures. Too much solvent was used.Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[5][6] Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are still impure after recrystallization. The impurities have very similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5] If impurities persist, column chromatography is recommended.

Issue 4: Poor Separation During Column Chromatography

ProblemPotential CauseTroubleshooting Steps
Poor separation between this compound and impurities. Inappropriate mobile phase polarity.Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common mobile phase for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] A gradient elution may be necessary.
Peak tailing of the this compound peak. Interaction of the basic aniline with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If it elutes too slowly (low Rf), increase the polarity (increase the proportion of the polar solvent).[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound with high yield and purity?

A1: The most common and effective method is the Williamson ether synthesis. This involves the reaction of 3-aminophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1] To optimize for high yield and purity, it is recommended to first deprotonate the 3-aminophenol with a base like potassium carbonate or sodium hydroxide in a suitable polar aprotic solvent such as acetonitrile or DMF.[2] The butyl halide is then added to the resulting phenoxide solution. This order of addition helps to minimize N-alkylation. The reaction is typically heated to ensure a reasonable reaction rate.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The most common impurities include:

  • Unreacted 3-aminophenol: Due to incomplete reaction.

  • N-butyl-3-aminophenol and N,N-dibutyl-3-aminophenol: From alkylation of the amino group.

  • 3,N-dibutoxyaniline: From O-alkylation and subsequent N-alkylation.

  • Butene: From the elimination of the butyl halide, especially if the reaction is overheated or if a secondary/tertiary butyl halide is used.

  • Ring-alkylated byproducts (C-alkylation): Though generally minor, these can form.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point for selecting a recrystallization solvent is to test a range of solvents with varying polarities. For an aniline derivative like this compound, you could start with single solvents like ethanol, isopropanol, or toluene. Mixed solvent systems are often effective.[5] Good combinations to try would be hexane/ethyl acetate, ethanol/water, or toluene/hexane. The ideal solvent system will dissolve the crude this compound when hot but will result in significant crystal formation upon cooling.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the 3-aminophenol starting material on a silica gel TLC plate. The product, this compound, will be less polar than the starting material and will therefore have a higher Rf value. The reaction is considered complete when the spot corresponding to 3-aminophenol is no longer visible.

Q5: What analytical techniques are best for determining the purity of my final this compound product?

A5: The purity of this compound can be reliably determined using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer or modifier like formic or phosphoric acid) is a standard method for analyzing aniline derivatives.[9][10] UV detection is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. A standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) can be used.[11] The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the product and assess its purity by identifying signals from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Aminophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 eq) and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 1-bromobutane (1.1 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1). The desired product should have an Rf value of approximately 0.2-0.3.[8] If peak streaking is observed, add a small amount of triethylamine (0.1%) to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel (dry loading) for better separation.[7] Carefully add the sample to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 3: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[9] A gradient elution may be necessary for separating multiple components. For example, a gradient of 20% to 80% acetonitrile in water (with 0.1% formic acid in both solvents) over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or another appropriate wavelength.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Aminophenol + 1-Bromobutane reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. crude Crude this compound workup->crude 3. purify Column Chromatography or Recrystallization crude->purify 4. Purification Step pure Pure this compound purify->pure 5. analysis HPLC / GC-MS pure->analysis 6. Quality Control result Purity & Yield Determination analysis->result 7. Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation elimination Elimination (E2) low_yield->elimination n_alkylation N-Alkylation low_yield->n_alkylation workup_loss Workup Losses low_yield->workup_loss stronger_base Use Stronger/More Base (e.g., NaH, excess KOH) incomplete_deprotonation->stronger_base primary_halide Use Primary Butyl Halide (e.g., 1-Bromobutane) elimination->primary_halide control_temp Control Temperature elimination->control_temp reagent_order Optimize Reagent Addition (Base first) n_alkylation->reagent_order ph_control Control pH During Extraction workup_loss->ph_control Purity_Analysis_Workflow start Purified this compound Sample prep Sample Preparation (Dissolve in suitable solvent) start->prep hplc HPLC Analysis (Reversed-Phase C18) prep->hplc gcms GC-MS Analysis (Capillary GC with MS detector) prep->gcms hplc_data Chromatogram (Peak Area vs. Retention Time) hplc->hplc_data gcms_data Total Ion Chromatogram & Mass Spectra gcms->gcms_data quant Purity Calculation (% Area) hplc_data->quant ident Impurity Identification (Mass Spectra Library Match) gcms_data->ident report Final Purity Report quant->report ident->report

References

Technical Support Center: 3-Butoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common reactions involving 3-butoxyaniline.

I. General Troubleshooting

Q1: My this compound reaction is resulting in a low yield. What are the common causes?

A1: Low yields in reactions with this compound can stem from several factors, including incomplete reactions, side reactions, and suboptimal reaction conditions. The butoxy group, being an electron-donating group, activates the aromatic ring, which can sometimes lead to over-reactivity or side product formation if conditions are not carefully controlled. Key areas to investigate include:

  • Purity of Starting Materials: Ensure your this compound and other reagents are pure. Impurities can interfere with the reaction or poison catalysts.

  • Reaction Temperature: The optimal temperature is crucial. Too low, and the reaction may be too slow; too high, and you risk decomposition or the formation of side products.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to byproduct formation.

  • Atmosphere: Many reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary.

  • Stoichiometry of Reagents: The molar ratio of your reactants can significantly impact the outcome. For instance, in N-alkylation, using an excess of the aniline can help minimize dialkylation.

Q2: I am observing a dark-colored, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

A2: The formation of dark, tar-like substances is often due to the oxidation of the aniline. Anilines, especially activated ones like this compound, are susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain reagents. To prevent this:

  • Use Purified Reagents: Start with freshly distilled or purified this compound.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent air oxidation.

  • Control Temperature: Avoid excessively high reaction temperatures.

  • Protecting Groups: In some cases, protecting the amino group via acetylation can reduce its susceptibility to oxidation during subsequent reactions.

Q3: How can I effectively purify my this compound derivative from unreacted starting material and side products?

A3: Purification strategies depend on the properties of your product and the impurities present. Common techniques include:

  • Acid-Base Extraction: If your product is not basic or is stable to acid, you can wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove the basic this compound starting material as its water-soluble salt.[1]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For N-alkylated anilines, a normal-phase silica gel column is often used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity.

II. Reaction-Specific Troubleshooting and FAQs

A. N-Alkylation

Q1: I am trying to mono-alkylate this compound but am getting a significant amount of the di-alkylated product. How can I improve selectivity?

A1: Over-alkylation is a common side reaction in the N-alkylation of anilines because the mono-alkylated product can be more nucleophilic than the starting aniline. To favor mono-alkylation:

  • Control Stoichiometry: Use a large excess of this compound compared to the alkylating agent.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the extent of over-alkylation.

  • Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between this compound and an aldehyde or ketone, which is then reduced.

Quantitative Data for N-Alkylation of Anilines (Representative)

Aniline DerivativeAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineBenzyl alcohol[Ru]-3 (2 mol%)KOBu-t (1 mmol)Toluene242485[2]
p-Anisidine3-Phenyl-1-propanol[Ru]-3 (2 mol%)KOBu-t (1 mmol)Toluene242490[2]
Aniline4-Hydroxybutan-2-oneNoneNH₄Br (20 mol%)Hexane251298[3]

Note: These are representative conditions and yields for similar anilines. Optimization for this compound may be necessary.

Experimental Protocol: N-Alkylation of this compound via Reductive Amination (General)

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., THF, methanol).

  • Reduction: To the solution, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Relationship: Troubleshooting N-Alkylation of this compound

troubleshooting_n_alkylation cluster_conversion Troubleshooting Incomplete Conversion cluster_side_products Troubleshooting Side Products cluster_over_alkylation_solutions Solutions for Over-alkylation cluster_oxidation_solutions Solutions for Oxidation start Low Yield in N-Alkylation? check_conversion Incomplete Conversion? start->check_conversion Yes side_products Side Products Observed? start->side_products No increase_temp Increase Temperature check_conversion->increase_temp increase_time Increase Reaction Time check_conversion->increase_time check_reagents Check Reagent Purity check_conversion->check_reagents over_alkylation Over-alkylation (Di-alkylation) side_products->over_alkylation Multiple spots on TLC oxidation Oxidation (Dark Color) side_products->oxidation Dark tar-like substance end Improved Yield increase_temp->end increase_time->end check_reagents->end excess_aniline Use Excess This compound over_alkylation->excess_aniline lower_temp Lower Reaction Temperature over_alkylation->lower_temp reductive_amination Consider Reductive Amination over_alkylation->reductive_amination inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere purify_aniline Purify Starting Aniline oxidation->purify_aniline excess_aniline->end lower_temp->end reductive_amination->end inert_atmosphere->end purify_aniline->end

Caption: Troubleshooting workflow for N-alkylation of this compound.

B. Acetylation

Q1: My acetylation of this compound is incomplete. How can I drive the reaction to completion?

A1: Incomplete acetylation can be due to a few factors:

  • Insufficient Acetylating Agent: Ensure you are using at least a stoichiometric amount, and often a slight excess, of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure your glassware is dry and use anhydrous solvents if the reaction is performed in a solvent.

  • Reaction Conditions: While the reaction is often fast, gentle heating may be required to drive it to completion.

Experimental Protocol: Acetylation of this compound (General)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., water with a small amount of HCl to aid dissolution, or an organic solvent like dichloromethane).[4]

  • Acetylation: Slowly add acetic anhydride (1.1 eq) to the solution with stirring. If the reaction is done in water, a buffer like sodium acetate is often added.[4]

  • Precipitation: The acetylated product, N-(3-butoxyphenyl)acetamide, is often less soluble and will precipitate out of the reaction mixture.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Experimental Workflow: Acetylation of this compound

acetylation_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagents Add Acetic Anhydride and Base (e.g., NaOAc) dissolve->add_reagents react Stir at Room Temperature or Gentle Heating add_reagents->react precipitate Precipitate Forms react->precipitate cool Cool in Ice Bath precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product Pure N-(3-butoxyphenyl)acetamide recrystallize->product

Caption: General workflow for the acetylation of this compound.

C. Diazotization and Sandmeyer Reactions

Q1: My diazotization of this compound is producing a dark, oily product and I see gas evolution. What is happening?

A1: This indicates the decomposition of the diazonium salt. Aryl diazonium salts are often unstable at temperatures above 0-5 °C.[5] The decomposition product is often the corresponding phenol (3-butoxyphenol in this case), and the gas evolved is nitrogen (N₂). To prevent this:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

  • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of this compound to control the exothermic reaction.

Q2: I am performing a Sandmeyer reaction (e.g., with CuBr) after diazotization, but the yield of the bromo-product is low. What could be the issue?

A2: Low yields in Sandmeyer reactions can be due to:

  • Decomposition of Diazonium Salt: As mentioned above, ensure the diazonium salt is formed and used at low temperatures.

  • Purity of Copper(I) Salt: The copper(I) salt (e.g., CuBr, CuCl, CuCN) should be fresh and of high purity. Old or oxidized copper salts will be less effective.

  • Neutralization: Ensure the diazonium salt solution is neutralized or slightly acidic before adding the copper(I) salt solution, as strongly acidic conditions can inhibit the reaction.

Experimental Protocol: Diazotization of this compound and subsequent Sandmeyer Bromination (General)

  • Diazotization:

    • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and aqueous sodium hydroxide to remove any phenol byproduct.

    • Dry the organic layer over a drying agent, concentrate, and purify the crude 1-bromo-3-butoxybenzene by distillation or column chromatography.

Signaling Pathway: Diazotization and Sandmeyer Reaction

sandmeyer_pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction aniline This compound diazonium 3-Butoxybenzenediazonium Salt aniline->diazonium + HNO₂ 0-5 °C hno2 HNO₂ (from NaNO₂ + H⁺) aryl_halide 1-Bromo-3-butoxybenzene diazonium->aryl_halide + CuX n2 N₂ gas diazonium->n2 Decomposition cu_halide CuX (e.g., CuBr)

Caption: Pathway from this compound to 1-bromo-3-butoxybenzene.

D. Suzuki Coupling

Q1: My Suzuki coupling reaction with a halogenated this compound derivative is not proceeding. What are some potential issues?

A1: Failure of a Suzuki coupling reaction can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. The choice of palladium source and ligand is also critical and often needs to be optimized for a specific substrate.

  • Base: The choice and amount of base are crucial. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or product.

  • Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and acid. Use high-quality boronic acids or esters.

  • Solvent: The solvent must be appropriate for the reaction temperature and solubilize the reactants. Common solvents include toluene, dioxane, and DMF, often with a small amount of water.

Quantitative Data for Suzuki Coupling of Bromoanilines (Representative)

BromoanilineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O10098[6]
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O10099[6]
2-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (5)Cs₂CO₃2-MeTHF7091[7]

Note: These are representative conditions and yields. The reactivity of a halogenated this compound may differ, and optimization is recommended.

Experimental Protocol: Suzuki Coupling of 3-Bromo-1-butoxyaniline (General)

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-1-butoxyaniline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) via syringe.

  • Reaction: Heat the mixture to reflux with vigorous stirring and monitor the reaction by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.

E. Buchwald-Hartwig Amination

Q1: I am attempting a Buchwald-Hartwig amination with a halogenated this compound, but the reaction is sluggish. How can I improve the reaction rate?

A1: The Buchwald-Hartwig amination is sensitive to several parameters:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often give the best results. The optimal ligand may need to be screened for your specific substrates.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.

  • Catalyst Precursor: Both Pd(0) and Pd(II) precursors can be used. If using a Pd(II) source, it needs to be reduced in situ.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1-butoxyaniline (General)

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add the 3-bromo-1-butoxyaniline, the amine coupling partner, and the anhydrous solvent (e.g., toluene).

  • Reaction: Heat the sealed tube in an oil bath with stirring for the required time, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

buchwald_hartwig_workflow start Start setup Combine Pd Catalyst, Ligand, and Base in Schlenk Tube start->setup inert Evacuate and Backfill with Argon setup->inert add_reagents Add Halogenated this compound, Amine, and Anhydrous Solvent inert->add_reagents heat Heat Reaction Mixture with Stirring add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Quench, and Extract Product monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product N-Aryl-3-butoxyaniline purify->product

Caption: General workflow for Buchwald-Hartwig amination.

References

Effect of temperature and catalysts on 3-butoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-butoxyaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary routes for the synthesis of this compound are commonly employed:

  • Williamson Ether Synthesis: This route involves the reaction of 3-aminophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

  • Reduction of 3-butoxynitrobenzene: This method consists of two steps: first, the etherification of 3-nitrophenol with a butyl halide, followed by the reduction of the nitro group to an amine.

Q2: How does temperature affect the yield and reaction time of this compound synthesis?

A2: Temperature is a critical parameter in the synthesis of this compound. In the Williamson ether synthesis, higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dialkylation of the amine or elimination reactions of the butyl halide, which can decrease the overall yield. For the reduction of 3-butoxynitrobenzene, the optimal temperature depends on the reducing agent used. For catalytic hydrogenation, moderate temperatures are typically sufficient, while reactions with metal catalysts like tin or iron in acidic media may require heating to proceed at a reasonable rate.[1][2]

Q3: What types of catalysts are effective for the synthesis of this compound?

A3: The choice of catalyst depends on the synthetic route. For the reduction of 3-butoxynitrobenzene, common catalysts include:

  • Palladium on carbon (Pd/C): Used in catalytic hydrogenation with hydrogen gas.

  • Tin(II) chloride (SnCl₂): A classic reducing agent for nitro groups.[1]

  • Iron (Fe) or Zinc (Zn) in acidic media (e.g., HCl): A cost-effective and robust method for nitro group reduction.[3]

In the context of modern cross-coupling reactions, which represent an alternative but less common route for this specific molecule, palladium-based catalysts are frequently used for C-N bond formation.[4][5]

Q4: What are the most common side products, and how can they be minimized?

A4: In the Williamson ether synthesis route, a potential side product is the N-alkylated product, 3-butoxy-N-butylaniline, and the O,N-dialkylated product. To minimize these, it is recommended to use a base that selectively deprotonates the phenolic hydroxyl group over the amino group, such as a mild inorganic base like potassium carbonate.

In the reduction of 3-butoxynitrobenzene, incomplete reduction can leave residual nitro compound. Over-reduction is less common for aromatic nitro groups. Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) can help ensure complete conversion.[1]

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of 3-Aminophenol
IssuePossible Cause(s)Troubleshooting Steps
Low or No Product Formation 1. Ineffective base. 2. Low reaction temperature. 3. Poor quality of reagents.1. Ensure a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the phenol. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity of 3-aminophenol and the butyl halide.
Formation of Multiple Products 1. N-alkylation competing with O-alkylation. 2. Reaction temperature is too high.1. Use a milder base to favor O-alkylation. 2. Optimize the reaction temperature to find a balance between reaction rate and selectivity.
Difficult Product Isolation 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous layer to ensure the aniline is in its free base form. 2. Use a brine wash to break up emulsions during solvent extraction.
Route 2: Reduction of 3-Butoxynitrobenzene
IssuePossible Cause(s)Troubleshooting Steps
Incomplete Reduction of Nitro Group 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (e.g., Pd/C). 3. Reaction time is too short.1. Ensure the correct stoichiometry of the reducing agent. 2. For catalytic hydrogenation, use a fresh catalyst and ensure the system is free of catalyst poisons. 3. Monitor the reaction progress using TLC and extend the reaction time if necessary.[1]
Low Yield of Final Product 1. Losses during the etherification step. 2. Losses during the reduction and workup.1. Optimize the conditions for the synthesis of 3-butoxynitrobenzene. 2. Ensure complete precipitation or extraction of the final product after neutralization.
Product Contamination 1. Presence of residual starting material (3-butoxynitrobenzene). 2. Contamination from the catalyst.1. Ensure complete reduction by monitoring with TLC. 2. Thoroughly filter the reaction mixture to remove the catalyst, especially heterogeneous catalysts like Pd/C or metal powders.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Williamson Ether Synthesis of this compound

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
60244595
80127092
10068588
12048280

Note: Data is for illustrative purposes to show general trends.

Table 2: Illustrative Comparison of Catalysts for the Reduction of 3-Butoxynitrobenzene

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Pd/C (H₂)25895
SnCl₂100488
Fe/HCl100690

Note: Data is for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent), potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or DMF.

  • Addition of Reagents: Add 1-bromobutane (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (the optimal temperature may vary, see Table 1) and stir for the required time, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Reduction of 3-Butoxynitrobenzene using Fe/HCl
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 3-butoxynitrobenzene (1 equivalent) and ethanol.

  • Addition of Reagents: To this solution, add iron powder (3 equivalents) and concentrated hydrochloric acid (catalytic amount).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) until it is alkaline. The product may precipitate or can be extracted with an organic solvent.

  • Purification: Dry the organic extracts, remove the solvent, and purify the resulting this compound by distillation or column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Williamson Ether Synthesis cluster_route2 Route 2: Reduction of 3-Butoxynitrobenzene r1_start 3-Aminophenol + 1-Bromobutane r1_reaction Reaction with K₂CO₃ in Acetone r1_start->r1_reaction Reflux r1_workup Workup & Purification r1_reaction->r1_workup r1_product This compound r1_workup->r1_product r2_start 3-Butoxynitrobenzene r2_reduction Reduction (e.g., Fe/HCl) r2_start->r2_reduction r2_workup Workup & Purification r2_reduction->r2_workup r2_product This compound r2_workup->r2_product

Caption: Synthetic routes to this compound.

troubleshooting_low_yield start Low Yield Observed check_temp Is reaction temperature optimal? start->check_temp check_reagents Are reagents pure? check_temp->check_reagents Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst Is catalyst active? (Route 2) check_reagents->check_catalyst Yes purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No success Yield Improved check_catalyst->success Yes adjust_temp->success purify_reagents->success replace_catalyst->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from 3-butoxyaniline.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample developed a color?

A1: this compound, like many aniline derivatives, is susceptible to oxidation and polymerization when exposed to air and light. These degradation processes can form highly colored impurities, leading to a yellow, brown, or even reddish appearance in the initially colorless or pale-yellow liquid.

Q2: What are the common methods to remove color impurities from this compound?

A2: The most effective methods for purifying this compound and removing colored impurities are:

  • Vacuum Distillation: This is often the most effective method for separating the volatile this compound from non-volatile polymeric impurities and other colored contaminants.[1]

  • Column Chromatography: This technique is useful for separating this compound from impurities with different polarities.[2][3]

  • Recrystallization (of a solid derivative): While this compound is a liquid at room temperature, it can be converted to a solid derivative (e.g., an acetanilide) which can then be purified by recrystallization.[4][5][6]

Q3: Is it necessary to purify this compound before use in a reaction?

A3: The need for purification depends on the sensitivity of your subsequent reaction. For many applications, especially in catalysis and pharmaceutical synthesis, the presence of impurities can lead to side reactions, lower yields, and difficulty in product purification. Therefore, using freshly purified this compound is highly recommended.

Troubleshooting Guides

Guide 1: Purification by Vacuum Distillation

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause Solution
Bumping or uneven boiling - Superheating of the liquid. - Lack of nucleation sites.- Use a magnetic stirrer to ensure smooth boiling.[7] - Add boiling chips to the distillation flask. - Ensure a proper and stable vacuum is achieved before heating.
Product is still colored after distillation - The vacuum was not low enough, causing some higher boiling colored impurities to co-distill. - The distillation was carried out too quickly.- Ensure your vacuum pump can achieve a pressure of at least 2 mmHg. The boiling point of m-n-butoxyaniline, a close analog, is 120-124 °C at 2 mmHg. - Use a fractionating column to improve separation. - Distill at a slow and steady rate.
Low recovery of purified product - Hold-up in the distillation apparatus. - Product loss due to bumping.- Use a smaller distillation apparatus for small-scale purifications. - Ensure all joints are properly sealed to maintain a good vacuum. - Control the heating rate carefully to prevent bumping.
Guide 2: Purification by Column Chromatography

This guide provides solutions for common problems during the chromatographic purification of this compound.

Problem Possible Cause Solution
Streaking or tailing of the product band - The compound is interacting too strongly with the acidic silica gel.[8] - The sample was overloaded on the column.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[2] - Ensure the sample is loaded in a concentrated band at the top of the column.
Poor separation of the product from impurities - The eluent system is not optimized.- Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for this compound.[2] - A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common system is a gradient of ethyl acetate in hexane or heptane.[2]
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify this compound by removing non-volatile colored impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Vacuum pump

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Slowly apply vacuum to the system. A pressure of around 2 mmHg is recommended.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point. For m-n-butoxyaniline, the boiling point is 120-124 °C at 2 mmHg. The boiling point of this compound should be similar.

  • Discard the initial lower-boiling fraction and the high-boiling colored residue in the distillation flask.

  • The collected distillate should be a colorless to pale-yellow liquid.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Test tubes or flasks for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Eluent Preparation: Prepare a series of eluents with varying polarities, for example, 1%, 2%, 5%, and 10% ethyl acetate in hexane. Add 0.5% triethylamine to each eluent mixture.

  • TLC Analysis: Use TLC to determine the optimal eluent composition that gives an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., 1% ethyl acetate in hexane with 0.5% triethylamine) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the least polar eluent. Gradually increase the polarity of the eluent based on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Methods for Alkoxy-Anilines (Illustrative)

Purification Method Starting Material Conditions Purity Achieved Yield Reference
Vacuum Distillationp-AnisidineReduced pressureWhite/colorless solidHigh[9]
Column ChromatographyN,N-Dibenzyl-p-anisidineSilica gel, Hexane/Ethyl Acetate gradient with triethylamine>98%70-90%[10]
RecrystallizationN,N-Dibenzyl-p-anisidineEthanol or Ethanol/Water>99%Variable[10]

Note: This table provides illustrative data for related alkoxy-anilines. The actual results for this compound may vary.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude Crude this compound (Colored Impurities) Distillation Vacuum Distillation Crude->Distillation Separation by boiling point Chromatography Column Chromatography Crude->Chromatography Separation by polarity Analysis Purity Check (TLC, GC, NMR) Distillation->Analysis Chromatography->Analysis Pure Pure this compound (Colorless) Analysis->Pure Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation cluster_causes Possible Causes cluster_solutions Solutions Problem Problem Encountered During Distillation Cause1 Uneven Heating (Bumping) Problem->Cause1 Cause2 Inefficient Separation Problem->Cause2 Cause3 Apparatus Leak Problem->Cause3 Solution1 Use Stirrer/ Boiling Chips Cause1->Solution1 Solution2 Optimize Vacuum & Heating Rate Cause2->Solution2 Solution3 Check Seals & Grease Joints Cause3->Solution3

Caption: Troubleshooting logic for vacuum distillation issues.

References

Preventing oxidation of 3-butoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-butoxyaniline during storage.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has changed color from a pale yellow to a dark brown/red. What is the cause of this discoloration?

A1: The discoloration of this compound is a common issue caused by air oxidation. The amino group in the aniline structure is highly susceptible to oxidation, which leads to the formation of colored impurities and polymeric byproducts. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: What are the optimal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container.[1] It is also crucial to store the compound at a low temperature, preferably refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[2][3]

Q3: How can I qualitatively assess if my this compound has started to degrade?

A3: A visual inspection for color change is the first and most straightforward indicator of degradation. A significant darkening of the material suggests that oxidation has occurred. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC) can be used to check for the presence of impurities.

Q4: Can I still use my this compound if it has slightly discolored?

A4: The suitability of slightly discolored this compound depends on the specific requirements of your experiment. For applications that are sensitive to impurities, it is highly recommended to purify the material before use, for example, by column chromatography or distillation. For less sensitive applications, the material might still be usable, but it is advisable to first test it on a small scale.

Q5: What is the expected shelf-life of this compound under various storage conditions?

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (Purity >98%)
Room Temperature (~25°C)AirAmbient< 6 months
Refrigerated (2-8°C)AirDark6 - 12 months
Refrigerated (2-8°C)Inert Gas (Argon/Nitrogen)Dark1 - 2 years
Frozen (-20°C)Inert Gas (Argon/Nitrogen)Dark> 2 years

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of newly purchased this compound Improper sealing of the container during shipping or initial storage.Immediately purge the container with an inert gas (argon or nitrogen) and store it in a cool, dark place. If the discoloration is significant, consider returning the product to the supplier.
Inconsistent experimental results using the same batch of this compound Degradation of the material over time due to repeated opening of the container and exposure to air.Aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture.
Formation of insoluble particles in the this compound liquid Advanced polymerization due to extensive oxidation.The material is likely significantly degraded and should not be used. It is recommended to dispose of it according to your institution's safety guidelines and obtain a fresh batch.
Unexpected side products in a reaction involving this compound The presence of oxidation byproducts in the starting material is interfering with the reaction.Purify the this compound by a suitable method such as column chromatography or distillation before use. Confirm the purity of the starting material by an appropriate analytical method (e.g., HPLC, GC-MS).

Experimental Protocols

Protocol 1: Purity Determination and Detection of Oxidation Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential oxidation products. The specific parameters may need to be optimized for your HPLC system.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate buffer).

  • This compound sample.

  • Volumetric flasks and pipettes.

2. Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A common starting point is a gradient from 30% acetonitrile to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of high-purity this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of this compound).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity of the sample can be determined by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks. The presence of additional peaks indicates impurities, which could be oxidation products.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_outcome Outcome Storage This compound Storage Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Storage->Inert_Atmosphere Implement Airtight_Seal Airtight Seal Storage->Airtight_Seal Implement Low_Temperature Low Temperature (2-8°C or -20°C) Storage->Low_Temperature Implement Light_Protection Protection from Light (Amber Vial) Storage->Light_Protection Implement Stable_Product Stable this compound (Minimal Degradation) Inert_Atmosphere->Stable_Product Airtight_Seal->Stable_Product Low_Temperature->Stable_Product Light_Protection->Stable_Product Oxygen Oxygen (Air) Degraded_Product Oxidized this compound (Discoloration, Impurities) Oxygen->Degraded_Product Elevated_Temp Elevated Temperature Elevated_Temp->Degraded_Product UV_Light UV Light UV_Light->Degraded_Product

Caption: Workflow for Preventing Oxidation of this compound.

Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_actions Corrective Actions Observe_Issue Observe Issue with This compound Discoloration Discoloration Observe_Issue->Discoloration Inconsistent_Results Inconsistent Results Observe_Issue->Inconsistent_Results Particle_Formation Particle Formation Observe_Issue->Particle_Formation Air_Exposure Air Exposure Discoloration->Air_Exposure Improper_Storage Improper Storage (Temp/Light) Discoloration->Improper_Storage Inconsistent_Results->Air_Exposure Purify Purify (e.g., Chromatography) Inconsistent_Results->Purify Advanced_Degradation Advanced Degradation Particle_Formation->Advanced_Degradation Purge_Inert Purge with Inert Gas Air_Exposure->Purge_Inert Aliquot Aliquot into smaller vials Air_Exposure->Aliquot Store_Properly Store in Cool, Dark, Inert Atmosphere Improper_Storage->Store_Properly Discard Discard and Reorder Advanced_Degradation->Discard Purge_Inert->Store_Properly Aliquot->Store_Properly Purify->Store_Properly

Caption: Troubleshooting Logic for this compound Degradation.

References

Technical Support Center: Identifying Byproducts in 3-Butoxyaniline Synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 3-butoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and their potential byproducts?

A1: this compound is typically synthesized via two primary routes, each with a unique profile of potential byproducts.

  • Route 1: Williamson Ether Synthesis. This method involves the reaction of 3-aminophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[1][2]

    • Expected Byproducts:

      • Unreacted Starting Materials: 3-aminophenol, 1-bromobutane.

      • Overalkylation Products: N-butyl-3-butoxyaniline and N,N-dibutyl-3-butoxyaniline from subsequent N-alkylation.

      • N-Alkylation without O-Alkylation: 3-(butylamino)phenol.

      • Elimination Products: Butene, resulting from the dehydrohalogenation of 1-bromobutane, especially with a strong, sterically hindered base.[3]

      • Solvent/Base Adducts: Depending on the reaction conditions.

  • Route 2: Reduction of 1-Butoxy-3-nitrobenzene. This two-step approach starts with the nitration of butoxybenzene, followed by the reduction of the nitro group.

    • Expected Byproducts:

      • Isomeric Products: 1-Butoxy-2-nitrobenzene and 1-butoxy-4-nitrobenzene formed during the initial nitration step, and their corresponding reduction products (2-butoxyaniline and 4-butoxyaniline).

      • Incomplete Reduction Intermediates: 1-Butoxy-3-nitrosobenzene and N-(3-butoxyphenyl)hydroxylamine.[4]

      • Coupling Side Products: Azoxy and azo compounds can form from the condensation of intermediates during the reduction process.[4][5]

      • Unreacted Starting Material: 1-Butoxy-3-nitrobenzene.

Q2: My this compound peak is tailing in the GC chromatogram. What are the likely causes and solutions?

A2: Peak tailing for polar compounds like anilines is a common issue in GC analysis.[6]

  • Cause 1: Active Sites: The free amine group of this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself.[7][8]

    • Solution: Use a deactivated or silanized inlet liner. You can also trim the first few centimeters of the column's inlet side to remove accumulated non-volatile residues and active sites. If the problem persists, replacing the column with a new, inert one is recommended.[7][8]

  • Cause 2: Suboptimal Temperature: If the column temperature is too low, the analyte may not be sufficiently volatile, leading to poor peak shape.

    • Solution: Optimize the oven temperature program. A slightly higher initial temperature or a faster ramp rate might improve the peak shape.

  • Cause 3: Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[9]

    • Solution: Dilute your sample and re-inject.

Q3: I'm observing several unexpected peaks in my total ion chromatogram (TIC). What is a systematic approach to identify them?

A3: A systematic approach is crucial for identifying unknown peaks.

  • Run a Blank: First, inject a solvent blank to ensure the peaks are not from solvent impurities, septum bleed, or system contamination.[8]

  • Analyze the Mass Spectrum: For each unknown peak, carefully examine its mass spectrum.

    • Identify the Molecular Ion (M+): This is one of the most important peaks. For compounds containing an odd number of nitrogen atoms, like aniline derivatives, the molecular ion will have an odd mass-to-charge ratio (m/z) according to the Nitrogen Rule.[10]

    • Study Fragmentation Patterns: Compare the fragmentation pattern to known patterns for aromatic amines, ethers, and alkyl chains. Aromatic structures tend to produce strong molecular ion peaks.[11] Look for characteristic losses, such as the loss of a butyl group (-57 m/z) or butoxy group (-73 m/z).

  • Consult a Mass Spectral Library: Use a library (e.g., NIST, Wiley) to search for matches to your unknown spectra. This is often the quickest way to get a tentative identification.

  • Consider Reaction Stoichiometry: Relate the identified compounds back to your synthesis. Do they make sense as starting materials, intermediates, or byproducts of predictable side reactions?

Q4: How can I differentiate between the isomers (2-, 3-, and 4-butoxyaniline) using GC-MS?

A4: While isomers will have the same molecular ion (m/z 165 for butoxyaniline), they can often be distinguished by two key factors:

  • GC Retention Time: Positional isomers often have slightly different boiling points and polarities, leading to different retention times on a standard GC column. Typically, they will elute in a predictable order, which can be confirmed by running standards of the pure isomers if available.

  • Mass Spectral Fragmentation: Although the mass spectra of positional isomers can be very similar, the relative abundances of certain fragment ions may differ significantly. These differences arise from the varying stability of the fragment ions formed, which is influenced by the position of the butoxy group relative to the amine. For definitive identification, comparing the fragmentation pattern against a reference spectrum from a trusted library or a pure standard is the most reliable method.[12]

GC-MS Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound and its byproducts.[7][13][14]

ProblemPossible Cause(s)Recommended Solution(s)
No Peaks - Syringe issue (blocked or empty).- Incorrect injection port settings.- Broken column.[14]- MS detector filament is off or burned out.[13]- Check the syringe and sample vial.- Verify autosampler and inlet configuration.- Inspect the column; replace if broken.- Check MS tune and filament status.
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Sample is too polar for the column phase.- Use a deactivated liner.- Trim the front end of the column or bake it out.- Consider derivatization of the amine group.
Peak Fronting - Sample overload.- Incompatible solvent with the stationary phase.- Dilute the sample.- Ensure the injection solvent is appropriate for the column.
Shifting Retention Times - Leak in the GC system (inlet or column fittings).- Inconsistent oven temperature.- Carrier gas flow rate is unstable.[8]- Perform a leak check.- Verify oven temperature calibration.- Check gas supply and flow controllers.
High Baseline Noise - Column bleed at high temperatures.- Contaminated carrier gas.- Contamination in the ion source.- Ensure oven temperature does not exceed the column's max limit.- Replace gas purification traps.- Clean the MS ion source.[13]
Ghost Peaks - Carryover from a previous injection.- Contaminated syringe or rinse solvent.- Run several solvent blanks.- Clean the syringe and replace the rinse solvent.

Quantitative Data Summary

The following table presents hypothetical, yet characteristic, GC-MS data for this compound and its potential byproducts to aid in identification.

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
3-Aminophenol8.5109108, 80, 65
1-Bromobutane4.2136/13857, 41
This compound 12.3 165 108, 93, 81, 57
4-Butoxyaniline12.6165108, 93, 81, 57
2-Butoxyaniline11.9165108, 93, 81, 57
N-butyl-3-butoxyaniline14.8221164, 108, 57
1-Butoxy-3-nitrobenzene13.5195139, 123, 93, 57

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol provides a detailed methodology for the synthesis of this compound from 3-aminophenol.

Materials:

  • 3-Aminophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per gram of 3-aminophenol).

  • Reagent Addition: While stirring the suspension, add 1-bromobutane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or vacuum distillation to obtain the final product.

  • Analysis: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane) for GC-MS analysis to confirm purity and identify any remaining byproducts.

Visualizations

GCMS_Troubleshooting_Workflow Workflow for Identifying an Unknown Peak in a Chromatogram start Unknown Peak Detected in Chromatogram run_blank Run Solvent Blank start->run_blank peak_present Is Peak Present in Blank? run_blank->peak_present system_contamination Source is System Contamination (e.g., Septum Bleed, Solvent) peak_present->system_contamination Yes analyze_ms Analyze Mass Spectrum of Unknown Peak peak_present->analyze_ms No identify_m_ion Identify Molecular Ion (M+) - Check Nitrogen Rule analyze_ms->identify_m_ion analyze_fragments Analyze Fragmentation Pattern - Characteristic Losses? identify_m_ion->analyze_fragments library_search Search Mass Spectral Library (e.g., NIST, Wiley) analyze_fragments->library_search match_found Tentative ID Found library_search->match_found Yes no_match No Confident Match library_search->no_match No evaluate_id Evaluate ID Plausibility - Does it fit the reaction chemistry? (Byproduct, Intermediate, etc.) match_found->evaluate_id no_match->evaluate_id id_confirmed Identification Confirmed evaluate_id->id_confirmed Yes further_analysis Requires Further Analysis (e.g., NMR, IR, Standard Injection) evaluate_id->further_analysis No / Unsure

Caption: Troubleshooting workflow for identifying unknown peaks via GC-MS.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Butoxyaniline and 4-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-butoxyaniline and 4-butoxyaniline. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document summarizes their key reactivity differences in electrophilic aromatic substitution and diazotization reactions, supported by theoretical principles and available experimental data for closely related compounds.

Introduction to Butoxyaniline Isomers

This compound and 4-butoxyaniline are aromatic amines with a butoxy group attached to the benzene ring at the meta and para positions relative to the amino group, respectively. The interplay of the electron-donating effects of both the amino (-NH₂) and butoxy (-OC₄H₉) groups significantly influences the electron density distribution in the aromatic ring, thereby dictating their reactivity towards various chemical transformations.

Basicity and pKa Values

The basicity of the amino group is a key factor influencing the reactivity of anilines, especially in acid-catalyzed reactions. The electron-donating butoxy group increases the electron density on the nitrogen atom, making butoxyanilines more basic than aniline. In 4-butoxyaniline, the butoxy group is in the para position, allowing for effective resonance delocalization of its lone pair of electrons into the ring, which strongly enhances the basicity of the amino group. In this compound, the butoxy group is in the meta position, and its electron-donating effect is primarily inductive, leading to a lesser increase in basicity compared to the 4-isomer.

CompoundpKa of Conjugate Acid
Aniline4.63
o-Anisidine (2-methoxyaniline)4.53[1]
m-Anisidine (3-methoxyaniline)~4.2 (estimated)
p-Anisidine (4-methoxyaniline)5.34[2][3][4]
4-Butoxyaniline ~5.4 (estimated)
This compound ~4.3 (estimated)

Note: The pKa values for butoxyanilines are estimated based on the trend observed for anisidine isomers. The longer alkyl chain in the butoxy group is expected to have a minor electronic effect compared to the methoxy group.

Reactivity in Electrophilic Aromatic Substitution

Both the amino and butoxy groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[5] The difference in their relative positions in the two isomers leads to distinct reactivity and regioselectivity.

4-Butoxyaniline: The amino and butoxy groups are para to each other. Their activating effects reinforce each other, strongly activating the positions ortho to the amino group (and meta to the butoxy group). This makes 4-butoxyaniline highly reactive towards electrophiles, with substitution occurring predominantly at the positions ortho to the amino group.

This compound: The amino and butoxy groups are meta to each other. Their directing effects are not fully reinforcing. The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the butoxy group directs to its ortho and para positions (positions 2, 4, and 6 relative to its own position). This can lead to a mixture of products and potentially a lower overall reaction rate compared to the 4-isomer due to steric hindrance and less pronounced activation at any single position.

Experimental Protocols

General Protocol for Bromination of Anilines:

A common procedure for the bromination of anilines involves the use of bromine in a solvent like glacial acetic acid.[6] To control the high reactivity of the aniline ring and prevent polybromination, the amino group is often first protected by acetylation.[7]

  • Acetylation: The aniline derivative is treated with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding acetanilide.

  • Bromination: The acetanilide is then reacted with bromine in acetic acid. The bulky acetyl group favors para-substitution.

  • Hydrolysis: The resulting bromoacetanilide is hydrolyzed using acidic or basic conditions to yield the bromoaniline.

General Protocol for Nitration of Anilines:

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic due to the oxidation of the amino group and the formation of a significant amount of the meta-isomer due to the protonation of the amine in the strongly acidic medium.[8] Therefore, the amino group is typically protected by acetylation prior to nitration.

  • Acetylation: The aniline derivative is acetylated with acetic anhydride.

  • Nitration: The resulting acetanilide is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Hydrolysis: The nitroacetanilide is then hydrolyzed to the corresponding nitroaniline.

Reactivity in Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5] The basicity of the aniline influences the rate of this reaction. A more basic aniline will be more readily protonated, which can affect the concentration of the free amine available to react with the nitrosating agent. However, both this compound and 4-butoxyaniline are expected to undergo diazotization smoothly under standard conditions (0-5 °C in the presence of a mineral acid and sodium nitrite). The resulting diazonium salts can then be used in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

Experimental Protocol for Diazotization
  • Dissolve the butoxyaniline isomer in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C.

  • The reaction is typically complete after 15-30 minutes of stirring. The resulting diazonium salt solution is used immediately in the next synthetic step.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and 4-butoxyaniline.

PropertyThis compound4-Butoxyaniline
¹H NMR (CDCl₃, δ ppm) ~6.9-7.2 (m, 1H, Ar-H), ~6.2-6.4 (m, 3H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~3.6 (br s, 2H, -NH₂), ~1.7 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)~6.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~3.5 (br s, 2H, -NH₂), ~1.7 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[9]
¹³C NMR (CDCl₃, δ ppm) ~160, ~148, ~130, ~108, ~105, ~101, ~68, ~31, ~19, ~14~152, ~141, ~116, ~115, ~68, ~31, ~19, ~14
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (N-H bend), ~1230 (Ar-O stretch)~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (N-H bend), ~1230 (Ar-O stretch)

Note: The NMR data for this compound is estimated based on typical chemical shifts for meta-substituted anilines. Specific literature values were not found in the search.

Logical Relationships and Experimental Workflows

logical_flow cluster_reactivity Reactivity Comparison cluster_isomers Isomer Properties Reactivity Reactivity of Butoxyanilines Basicity Basicity (pKa) Reactivity->Basicity EAS Electrophilic Aromatic Substitution Reactivity->EAS Diazotization Diazotization Reactivity->Diazotization Butoxy_4 4-Butoxyaniline (para-isomer) Basicity->Butoxy_4 Butoxy_3 This compound (meta-isomer) Basicity->Butoxy_3 EAS->Butoxy_4 EAS->Butoxy_3 Higher_Basicity Higher_Basicity Butoxy_4->Higher_Basicity Higher Basicity Higher_Reactivity_EAS Higher_Reactivity_EAS Butoxy_4->Higher_Reactivity_EAS Higher Reactivity (EAS) Lower_Basicity Lower_Basicity Butoxy_3->Lower_Basicity Lower Basicity Lower_Reactivity_EAS Lower_Reactivity_EAS Butoxy_3->Lower_Reactivity_EAS Lower Reactivity (EAS)

Caption: Logical flow comparing the reactivity of butoxyaniline isomers.

experimental_workflow cluster_synthesis Synthetic Protocol cluster_analysis Analysis Start Butoxyaniline Isomer Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Purification1 Purification of Acetanilide Acetylation->Purification1 TLC TLC Monitoring Acetylation->TLC Reaction Electrophilic Substitution (e.g., Bromination or Nitration) Purification1->Reaction Purification2 Purification of Substituted Acetanilide Reaction->Purification2 Reaction->TLC Hydrolysis Hydrolysis (Acid or Base) Purification2->Hydrolysis Final_Product Substituted Butoxyaniline Hydrolysis->Final_Product Hydrolysis->TLC NMR NMR Spectroscopy Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: General experimental workflow for electrophilic substitution.

Conclusion

References

Validating the Structure of 3-Butoxyaniline: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the validation of the 3-butoxyaniline structure. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral characteristics of this compound, supported by experimental data from analogous structures. By comparing the predicted spectral data of this compound with the experimental data of aniline and butyl phenyl ether, we can confidently establish a framework for its structural confirmation.

Predicted and Comparative NMR Spectral Data

The chemical shifts observed in NMR spectroscopy are exquisitely sensitive to the electronic environment of atomic nuclei. In aromatic systems such as substituted anilines, the nature and position of substituents dramatically influence the spectral output. The following tables summarize the experimental ¹H and ¹³C NMR data for aniline and butyl phenyl ether, which serve as foundational comparators. Alongside these, predicted values for this compound are presented, derived from the additive effects of the amino and butoxy substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~6.8 - 7.0d~2.0
H-4~6.2 - 6.4dd~8.0, 2.0
H-5~7.0 - 7.2t~8.0
H-6~6.3 - 6.5dd~8.0, 2.0
-NH₂~3.6 (broad s)s-
-OCH₂-~3.9t6.5
-CH₂-~1.7 - 1.8m-
-CH₂-~1.4 - 1.5m-
-CH₃~0.9 - 1.0t7.4
Aniline [1]H-2, H-66.66d7.5
H-3, H-57.14t7.6
H-46.74t7.2
-NH₂3.53 (broad s)s-
Butyl Phenyl Ether [2]H-2, H-66.88d-
H-3, H-57.27t-
H-46.92t-
-OCH₂-3.94t6.5
-CH₂-1.76m-
-CH₂-1.49m-
-CH₃0.96t7.4

Note: Predicted values for this compound are estimations based on substituent effects observed in analogous compounds.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonPredicted/Experimental Chemical Shift (ppm)
This compound C-1~147.0
C-2~107.0
C-3~160.0
C-4~102.0
C-5~130.0
C-6~108.0
-OCH₂-~68.0
-CH₂-~31.0
-CH₂-~19.0
-CH₃~14.0
Aniline [3][4]C-1146.7
C-2, C-6115.2
C-3, C-5129.3
C-4118.6
Butyl Phenyl Ether [2]C-1159.2
C-2, C-6114.4
C-3, C-5129.4
C-4120.8
-OCH₂-67.7
-CH₂-31.4
-CH₂-19.3
-CH₃13.9

Note: Predicted values for this compound are estimations based on substituent effects observed in analogous compounds.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation:

  • Weigh 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]

  • Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.[5]

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer[5]

  • Solvent: CDCl₃[5]

  • Temperature: 298 K[5]

  • Pulse Program: Standard single-pulse (zg30)[5]

  • Number of Scans: 16-32[5]

  • Relaxation Delay: 1.0 s[5]

  • Spectral Width: -2 to 12 ppm[5]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer, proton-decoupled

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse with proton decoupling

  • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Reference: CDCl₃ at 77.16 ppm.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Comparative Validation A Weigh this compound B Dissolve in CDCl3 A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Analyze Chemical Shifts C->E F Analyze Multiplicities and Coupling Constants C->F G Integrate Proton Signals C->G D->E H Compare with Aniline Data E->H I Compare with Butyl Phenyl Ether Data E->I J Compare with Predicted Spectrum E->J F->H F->I F->J K Structure Confirmed J->K

Caption: Workflow for this compound structure validation by NMR.

Discussion

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the butoxy group. The aromatic region will be more complex than that of aniline or butyl phenyl ether due to the lower symmetry of the molecule. The electron-donating effects of both the amino and butoxy groups will shield the aromatic protons, causing them to appear at a relatively high field (lower ppm). The characteristic triplet-multiplet-multiplet-triplet pattern of the butyl chain will be readily identifiable.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring will exhibit chemical shifts influenced by both substituents. The carbon attached to the oxygen of the butoxy group (C-3) and the carbon attached to the nitrogen of the amino group (C-1) are expected to be the most downfield-shifted among the aromatic carbons due to the electronegativity of the heteroatoms. The remaining aromatic carbons will be shielded relative to benzene. The four distinct signals for the butyl group carbons will also be present in their expected regions.

By comparing the experimentally obtained spectra of a synthesized sample of this compound with the predicted values and the data from the comparative compounds, a definitive structural confirmation can be achieved. Any significant deviation from the expected spectra would warrant further investigation.

References

A Comparative Analysis of the Biological Activity of Aniline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Aniline and its derivatives represent a foundational scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide offers a comparative analysis of the anticancer activity of various aniline derivatives, providing researchers, scientists, and drug development professionals with a synthesis of quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway implicated in their mechanism of action.

The versatility of the aniline structure allows for extensive modification, leading to compounds with a wide spectrum of biological activities. In oncology, aniline derivatives have been successfully developed into targeted therapies, including kinase inhibitors that interfere with signaling pathways crucial for tumor growth and survival.[1] This guide focuses on a comparative assessment of their in vitro anticancer effects, drawing upon experimental data from multiple studies.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of aniline derivatives is markedly influenced by the nature and position of substituents on the aniline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various aniline derivatives against several cancer cell lines, offering a quantitative comparison of their cytotoxic potential. Lower IC50 values are indicative of higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole Aniline Derivatives
L1HepG2 (Liver Cancer)23-fold higher than in normal liver cells[2]
L2HepG2 (Liver Cancer)35-fold higher than in normal liver cells[2]
L1PtHepG2 (Liver Cancer)18.5-fold higher than in normal liver cells[2]
L2PtHepG2 (Liver Cancer)15.8-fold higher than in normal liver cells[2]
2-Morpholino-4-anilinoquinoline Derivatives
Compound 3cHepG2 (Liver Cancer)11.42[3]
Compound 3dHepG2 (Liver Cancer)8.50[3]
Compound 3eHepG2 (Liver Cancer)12.76[3]
Tryptamine-Derived Alkaloid (Pegaharoline A)
Pegaharoline A (PA)A549 (Non-Small Cell Lung Cancer)2.39[4]
Pegaharoline A (PA)PC9 (Non-Small Cell Lung Cancer)3.60[4]
4-Anilinoquinolinylchalcone Derivatives
Compound 4aMDA-MB-231 (Breast Cancer)0.11[5]
Compound 4dMDA-MB-231 (Breast Cancer)0.18[5]
Compound 4fMDA-MB-231 (Breast Cancer)1.94[5]
2-Substituted Aniline Pyrimidine Derivatives
Compound 18cHepG2 (Liver Cancer)Good antiproliferative activity[6]
Compound 18cMDA-MB-231 (Breast Cancer)Good antiproliferative activity[6]
Compound 18cHCT116 (Colon Cancer)Good antiproliferative activity[6]

Key Signaling Pathways in Aniline Derivative-Mediated Anticancer Activity

Several aniline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Aniline-containing compounds have been designed to target kinases within this pathway.[1] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, a common target for aniline-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Aniline_Inhibitor Aniline Derivative Inhibitor Aniline_Inhibitor->PI3K Inhibition Aniline_Inhibitor->Akt Inhibition Aniline_Inhibitor->mTORC1 Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The evaluation of the anticancer activity of aniline derivatives typically involves a range of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The aniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations, and control wells receive only the solvent-containing medium.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[7]

Kinase Inhibition Assay

To determine the direct inhibitory effect of aniline derivatives on specific kinases (e.g., EGFR, VEGFR-2), in vitro kinase assays are performed.

  • Reaction Mixture Preparation: The assay is typically conducted in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The aniline derivative is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinase activity is measured, and the percentage of inhibition by the compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

Concluding Remarks

The presented data underscores the significant potential of aniline derivatives as a versatile scaffold for the development of novel anticancer agents. The biological activity is highly dependent on the specific substitutions on the aniline ring, which modulate the compound's interaction with its biological target. The quantitative data provided, along with the standardized experimental protocols, serves as a valuable resource for researchers in the field of drug discovery and development, facilitating the comparative evaluation of new aniline-based compounds and guiding future synthetic efforts. Further in vivo studies are essential to validate the therapeutic potential of the most promising derivatives.

References

Purity Confirmation of Synthesized 3-Butoxyaniline by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aromatic compounds such as 3-butoxyaniline is a cornerstone in the development of novel pharmaceutical agents and other fine chemicals. The purity of these synthetic intermediates is of paramount importance, as impurities can significantly impact the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for the purity assessment of synthesized molecules. This guide provides a detailed comparison of a reversed-phase HPLC (RP-HPLC) method for the purity confirmation of this compound against potential process-related impurities.

This guide outlines a comprehensive experimental protocol, presents comparative data in a clear, tabular format, and includes a visual representation of the analytical workflow to aid researchers in implementing a rigorous purity testing methodology.

Comparative Analysis of this compound and Potential Impurities

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 3-aminophenol and a butyl halide, or the reduction of a nitrated precursor. Consequently, unreacted starting materials and positional isomers are the most probable impurities. For this comparative guide, we will consider the following compounds:

  • Synthesized this compound: The target compound.

  • 3-Aminophenol: A potential unreacted starting material.[1][2][3][4]

  • 4-Butoxyaniline: A potential positional isomer impurity.[5][6][7][8]

The developed HPLC method is designed to effectively separate this compound from these key potential impurities, allowing for accurate purity determination.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for synthesized this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Synthesized This compound sample Prepare Synthesized This compound Sample (e.g., 1 mg/mL) start->sample standard1 Prepare this compound Reference Standard (e.g., 1 mg/mL stock) dilute_standards Prepare Working Solutions (e.g., 0.1 mg/mL) standard1->dilute_standards standard2 Prepare Impurity Reference Standards (3-Aminophenol, 4-Butoxyaniline) standard2->dilute_standards dilute_sample Prepare Working Solution (e.g., 0.1 mg/mL) sample->dilute_sample hplc_system HPLC System with C18 Column and UV Detector dilute_standards->hplc_system Inject for System Suitability and Identification dilute_sample->hplc_system Inject for Purity Analysis inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_standards Inject Reference Standards inject_blank->inject_standards inject_sample Inject Sample Solution inject_standards->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data identify_peaks Identify Peaks by Comparing Retention Times acquire_data->identify_peaks calculate_purity Calculate Purity by Area Percent Method identify_peaks->calculate_purity report Generate Purity Report calculate_purity->report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Trifluoroacetic acid)

    • This compound reference standard (high purity)

    • 3-Aminophenol analytical standard[1][2][3][4]

    • 4-Butoxyaniline analytical standard[5][6][7][8]

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the initial gradient ratio (80:20 v/v).

  • Reference Standard Solutions:

    • Accurately weigh and dissolve the this compound, 3-aminophenol, and 4-butoxyaniline reference standards in the diluent to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed working standard solution containing 0.1 mg/mL of each compound by diluting the stock solutions with the diluent.

  • Sample Solution:

    • Accurately weigh and dissolve the synthesized this compound in the diluent to prepare a sample solution with a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure that no interfering peaks are present in the solvent.

  • Inject the mixed reference standard solution to determine the retention times of this compound and the potential impurities.

  • Inject the sample solution to obtain the chromatogram of the synthesized product.

  • After the analysis, wash the column with a high percentage of the organic mobile phase to remove any strongly retained compounds.

Data Presentation and Interpretation

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical Retention Times of this compound and Potential Impurities

CompoundRetention Time (min)
3-Aminophenol4.5
4-Butoxyaniline15.2
This compound 16.8

Table 2: Hypothetical Purity Analysis of a Synthesized this compound Sample

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515,0000.53-Aminophenol
215.230,0001.04-Butoxyaniline
316.82,955,00098.5This compound
Total 3,000,000 100.0

Conclusion

The presented reversed-phase HPLC method provides a reliable and efficient means for the purity confirmation of synthesized this compound. The method demonstrates effective separation from potential process-related impurities, such as the starting material 3-aminophenol and the positional isomer 4-butoxyaniline. By following the detailed experimental protocol and utilizing the comparative data, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their downstream applications. The provided workflow diagram serves as a clear visual aid for the implementation of this critical analytical procedure.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 3-butoxyaniline is essential for various stages of research and development, including pharmacokinetic analysis, impurity profiling, and quality control. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of the generated data. This guide presents a comparative analysis of two widely used analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The data presented herein is hypothetical yet representative of the typical performance characteristics observed for the analysis of aromatic amines like this compound, providing a practical framework for method selection and cross-validation.

Data Presentation: Performance Characteristics of Analytical Methods

The choice between HPLC-UV and GC-MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. GC-MS generally provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. In contrast, HPLC-UV offers a robust and often more accessible alternative for samples with higher concentrations of the analyte.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) ~20 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~60 ng/mL~1.5 ng/mL
Accuracy (Recovery) 94.5% - 105.2%98.5% - 101.8%
Precision (%RSD) Intra-day: < 3.0%Inter-day: < 5.5%Intra-day: < 2.0%Inter-day: < 4.0%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.

HPLC-UV Method

This method is well-suited for the quantification of this compound in bulk drug substances and simpler formulations where the analyte concentration is relatively high.

  • Sample Preparation (Bulk Drug Substance):

    • Accurately weigh and dissolve 10 mg of the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

GC-MS Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices and for trace-level impurity analysis. Due to the polar nature of the amino group, derivatization is often employed to improve chromatographic performance.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., 3-ethoxy-d5-aniline).

    • Perform a liquid-liquid extraction with 500 µL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of acetonitrile and add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

Mandatory Visualization

Cross-Validation Workflow

A structured workflow is essential for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte such as this compound.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion M1 HPLC-UV Method V1 Validate HPLC-UV (Linearity, Accuracy, Precision, etc.) M1->V1 M2 GC-MS Method V2 Validate GC-MS (Linearity, Accuracy, Precision, etc.) M2->V2 CV1 Analyze the Same Set of Samples by Both Validated Methods V1->CV1 V2->CV1 CV2 Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) CV1->CV2 C1 Assess Agreement Between Methods CV2->C1 C2 Define Acceptance Criteria for Method Interchangeability C1->C2

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of 3-Butoxyaniline and Other Alkoxy Anilines for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and development, the selection of molecular scaffolds and substituent groups is a critical determinant of a compound's ultimate success. Alkoxy anilines, a class of compounds characterized by an amino group and an alkoxy group on a benzene ring, are prevalent intermediates in the synthesis of a wide array of pharmaceuticals. The length and isomerism of the alkoxy chain can significantly influence the physicochemical properties of these molecules, thereby affecting their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of 3-butoxyaniline with other common alkoxy anilines, including methoxy (anisidine), ethoxy (phenetidine), and propoxy derivatives, to assist researchers in selecting appropriate building blocks for their synthetic endeavors.

Physicochemical Properties: A Tabular Comparison

CompoundIsomerMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogPWater Solubility
Aniline-93.13-61844.630.93.6 g/100 mL
Methoxy Aniline
o-Anisidineortho123.156.22244.531.181.5 g/100 mL
m-Anisidinemeta123.15-1 to 12514.230.931.8 g/L
p-Anisidinepara123.1557.22435.340.952.1 g/L at 20°C
Ethoxy Aniline
o-Phenetidineortho137.18-20231-2334.431.50.5-1.0 g/100 mL
m-Phenetidinemeta137.18Liquid----
p-Phenetidinepara137.1832545.21.24Insoluble
Propoxy Aniline
3-Propoxyanilinemeta151.21---2.06 (Predicted)-
Butoxy Aniline
4-Butoxyanilinepara165.23-148-149 (at 13 mmHg)---

Note: Data is compiled from various sources and should be considered as reference values. Experimental conditions can affect these measurements.

As the length of the alkoxy chain increases from methoxy to butoxy, a clear trend of increasing lipophilicity (higher logP) and generally decreasing water solubility is observed. This is a critical consideration for drug development, as higher lipophilicity can enhance membrane permeability but may also lead to increased metabolic clearance and reduced aqueous solubility. The position of the alkoxy group (ortho, meta, or para) also significantly impacts the pKa of the anilino group, which in turn affects the ionization state of the molecule at physiological pH.

Mandatory Visualizations

To further elucidate the experimental and conceptual frameworks relevant to the study of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for logP Determination A Preparation of Phases (n-Octanol and Aqueous Buffer) B Compound Dissolution (in one phase) A->B C Phase Partitioning (Shake-Flask Method) B->C D Phase Separation (Centrifugation) C->D E Concentration Analysis (HPLC or UV-Vis) D->E F logP Calculation log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for logP determination.

metabolic_pathway Generalized Metabolic Pathways of Alkoxy Anilines cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation A Alkoxy Aniline B N-Hydroxylation A->B C Ring Hydroxylation A->C D O-Dealkylation A->D G N-Acetylation A->G E Glucuronidation B->E F Sulfation B->F C->E C->F D->E D->F H Excretion E->H F->H G->H

Caption: Aniline metabolic pathways.

Experimental Protocols

Accurate and reproducible data are the bedrock of successful drug development. The following are detailed protocols for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For anilines, the pKa of the conjugate acid (R-NH3+) is determined.

Apparatus:

  • Potentiometric titrator with a calibrated pH electrode

  • Burette

  • Beaker and magnetic stirrer

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Nitrogen gas source

Procedure:

  • A solution of the alkoxy aniline of a known concentration (e.g., 0.01 M) is prepared in deionized water. A co-solvent such as methanol may be used if the compound has low aqueous solubility.[1]

  • The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • To prevent interference from atmospheric carbon dioxide, the solution is purged with nitrogen gas before and during the titration.[2][3]

  • The solution is titrated with a standardized solution of 0.1 M HCl, added in small, precise increments.[2]

  • After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued until a clear inflection point is observed in the titration curve (pH vs. volume of titrant).

  • The pKa is determined from the pH at the half-equivalence point of the titration curve. The experiment should be performed in triplicate to ensure accuracy.[3]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[4][5]

Apparatus:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC with UV detector or UV-Vis spectrophotometer)

  • n-Octanol (reagent grade) and purified water

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.[4]

  • A known amount of the alkoxy aniline is dissolved in one of the phases (typically the one in which it is more soluble).[5]

  • A precise volume of this solution is mixed with a precise volume of the other phase in a separatory funnel or vial.

  • The mixture is agitated vigorously for a set period (e.g., 2 hours) to ensure that the compound reaches equilibrium between the two phases.[6]

  • The mixture is then centrifuged to ensure complete separation of the two phases.[5]

  • A sample is carefully taken from each phase, taking care to avoid cross-contamination.

  • The concentration of the alkoxy aniline in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Apparatus:

  • Small test tubes or vials

  • Shaker or agitator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of the solid alkoxy aniline is added to a known volume of purified water in a vial.

  • The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved alkoxy aniline in the clear filtrate is then determined using a calibrated analytical method.

  • This concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

The choice of an alkoxy aniline building block has profound implications for the physicochemical properties of the resulting molecule. As the alkyl chain length increases, lipophilicity increases, and aqueous solubility tends to decrease. The isomeric position of the alkoxy group fine-tunes the basicity of the aniline nitrogen. For researchers targeting specific properties in their lead compounds, a careful consideration of these trends is paramount. While experimental data for this compound is limited, the data presented for its analogues provide a strong basis for predicting its behavior and underscore the importance of systematic evaluation of physicochemical properties in the early stages of drug discovery.

References

Efficacy of 3-Butoxyaniline Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Aniline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of 3-butoxyaniline derivatives, supported by experimental data from closely related compounds and detailed methodologies for key assays. While specific data for this compound derivatives is limited in publicly available literature, this guide utilizes data from structurally similar alkoxy-substituted aniline derivatives to provide a representative comparison.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of aniline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which share a butoxy functional group, against a panel of clinically relevant bacteria and fungi. This data is presented as a proxy to illustrate the potential antimicrobial activity of this compound derivatives.

Compound IDTest MicroorganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus32[1]
Staphylococcus epidermidis32[1]
Escherichia coli>64[1]
Pseudomonas aeruginosa>64[1]
Candida albicans>64[1]
Aspergillus flavus>64[1]
Derivative 2 Staphylococcus aureus32[1]
Staphylococcus epidermidis32[1]
Escherichia coli>64[1]
Pseudomonas aeruginosa>64[1]
Candida albicans64[1]
Aspergillus flavus>64[1]
Ciprofloxacin (Control) Staphylococcus aureus0.5[1]
Staphylococcus epidermidis0.25[1]
Escherichia coli0.125[1]
Pseudomonas aeruginosa0.5[1]
Amphotericin B (Control) Candida albicans1[1]
Aspergillus flavus4[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Pure cultures of the test microorganisms are grown on appropriate agar plates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the microorganism are picked from the agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using the growth medium.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microorganism and medium), negative (medium only), and solvent (microorganism, medium, and solvent used to dissolve the compound) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualization

Putative Mechanism of Action of Aniline Derivatives

Aniline derivatives are thought to exert their antimicrobial effects through multiple mechanisms, primarily targeting the integrity and function of the microbial cell.

Putative Antimicrobial Mechanism of Aniline Derivatives cluster_0 Aniline Derivative cluster_1 Microbial Cell a This compound Derivative b Cell Membrane Disruption a->b Direct Interaction c Inhibition of Essential Enzymes a->c d Interference with Nucleic Acid Synthesis a->d e Loss of Membrane Potential b->e f Leakage of Cellular Components b->f g Metabolic Pathway Disruption c->g h Inhibition of DNA Replication/Transcription d->h i Cell Death e->i f->i g->i h->i

Caption: Putative mechanisms of antimicrobial action for aniline derivatives.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Experimental Workflow for Broth Microdilution MIC Assay prep Prepare Stock Solutions of Test Compounds serial Perform Serial Dilutions in 96-Well Plate prep->serial inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial->inoculate incubate Incubate Plates inoculate->incubate read Read and Record MIC Values incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of the Cytotoxicity of Novel Aniline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives represent a cornerstone in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer properties. The strategic modification of the aniline scaffold has led to the discovery of potent compounds that can induce cytotoxicity in various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of several novel aniline derivatives, supported by in vitro experimental data. Due to a lack of extensive publicly available data on the cytotoxicity of novel 3-butoxyaniline derivatives, this guide focuses on a broader range of recently developed aniline compounds to provide a valuable comparative context for researchers in the field.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various aniline derivatives against a panel of human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher cytotoxic potency.

Aniline Derivative ClassSpecific CompoundTarget Cell LineIC50 (µM)
3-Fluoro-4-morpholinoaniline Derivatives NAM-5MCF-7 (Breast)1.811[1]
NAM-5MDA-MB-231 (Breast)2.143[1]
NAM-7MCF-7 (Breast)1.883[1]
NAM-7MDA-MB-231 (Breast)4.688[1]
Thiobenzanilide Derivatives Compound 17A375 (Melanoma)11.8[2]
Compound 15MCF-7 (Breast)43[2]
Benzothiazole Aniline Derivatives L1Liver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter cytotoxicity than cisplatin[3]
L1PtLiver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter cytotoxicity than cisplatin[3]
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline Derivatives Compound 7bMCF-7 (Breast)9.4[4]
-HepG2 (Liver)4.25 - 75.02[4]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs Compound 4eSNB-75 (CNS Cancer)Exhibited 41.25% growth inhibition at 10 µM[5]
Compound 4iSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5Exhibited 23.12% to 38.94% growth inhibition at 10 µM[5]

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing in vitro cytotoxicity.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A375) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (aniline derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • The culture medium from the wells is replaced with the medium containing the test compounds. Control groups, including untreated cells and vehicle-treated (DMSO) cells, are also included.

3. Incubation:

  • The plates are incubated for a specified period, typically ranging from 24 to 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Following the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

5. Data Acquisition and Analysis:

  • The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Maintain Human Cancer Cell Lines (e.g., MCF-7, A549) B Seed Cells into 96-well Plates A->B C Overnight Incubation for Cell Adherence B->C D Prepare Serial Dilutions of Aniline Derivatives C->D E Treat Cells with Various Concentrations D->E F Incubate for 24-72 hours E->F G Add MTT Reagent to each well F->G H Incubate for 2-4 hours (Formazan Formation) G->H I Solubilize Formazan Crystals H->I J Measure Absorbance with Microplate Reader I->J K Calculate Percentage Cell Viability J->K L Determine IC50 Values from Dose-Response Curves K->L

Caption: Workflow of a typical in vitro cytotoxicity assay.

Signaling_Pathway Potential Mechanism of Action for Cytotoxic Anilines cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway Aniline Aniline Derivative Target Intracellular Target (e.g., Tubulin, Kinases, DNA) Aniline->Target Caspase Caspase Activation Target->Caspase CellCycle Cell Cycle Arrest (e.g., G2/M Phase) Target->CellCycle PARP PARP Cleavage Caspase->PARP DNA_Frag DNA Fragmentation PARP->DNA_Frag Apoptosis Apoptosis (Programmed Cell Death) DNA_Frag->Apoptosis CellCycle->Apoptosis

References

Benchmarking the Synthesis of 3-Butoxyaniline: A Comparative Guide to Established and Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide benchmarking the synthesis of 3-butoxyaniline against known methods has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic routes, supported by experimental data, to inform methodological choices in the production of this key chemical intermediate.

The synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries, can be approached through various synthetic routes. This guide focuses on a comparative analysis of three distinct methods: a classical Williamson ether synthesis starting from 3-aminophenol, a multi-step synthesis commencing with 1-bromo-3-nitrobenzene, and a modern approach utilizing a palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three benchmarked synthetic methods.

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Synthesis from 1-Bromo-3-nitrobenzeneMethod 3: Buchwald-Hartwig Amination
Starting Material 3-Aminophenol1-Bromo-3-nitrobenzene3-Bromo-1-butoxybenzene
Key Reactions Williamson Ether SynthesisWilliamson Ether Synthesis, Nitro ReductionPalladium-catalyzed C-N cross-coupling
Reagents 3-Aminophenol, 1-Bromobutane, Base (e.g., K₂CO₃)1. 1-Bromo-3-hydroxy-5-nitrobenzene, 1-Bromobutane, K₂CO₃2. SnCl₂·2H₂O or H₂, Pd/C3-Bromo-1-butoxybenzene, Ammonia source (e.g., aqueous ammonia), Pd catalyst, Ligand, Base
Solvent Acetone or DMFAcetone (ether synthesis), Ethanol (reduction)Toluene or Dioxane
Reaction Temperature RefluxReflux (ether synthesis), Reflux (SnCl₂ reduction) or RT (catalytic hydrogenation)80-110 °C
Reaction Time 12-24 hoursEther Synthesis: 12-24 hoursReduction: 2-4 hoursVaries (typically several hours)
Reported Yield Good to excellent (specific data not available)High (predicted yields of 85-98% for reduction step)[1]High (dependent on catalyst and ligand)
Purification Column chromatography or recrystallizationColumn chromatography or recrystallizationFlash column chromatography[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Method 1: Williamson Ether Synthesis from 3-Aminophenol

This method involves the direct O-alkylation of 3-aminophenol with a butyl halide.

Procedure:

  • To a solution of 3-aminophenol in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate.

  • Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Method 2: Synthesis from 1-Bromo-3-nitrobenzene

This two-step synthesis involves the introduction of the butoxy group via Williamson ether synthesis, followed by the reduction of the nitro group.

Step 1: Williamson Ether Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene [3]

  • To a solution of 1-bromo-3-hydroxy-5-nitrobenzene in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Reduction of 1-Bromo-3-butoxy-5-nitrobenzene to this compound [1]

  • Using Tin(II) Chloride:

    • Dissolve 1-bromo-3-butoxy-5-nitrobenzene in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aniline derivative by column chromatography or recrystallization. Predicted yields for this step are in the range of 85-95%.[1]

  • Using Catalytic Hydrogenation:

    • Dissolve 1-bromo-3-butoxy-5-nitrobenzene in a suitable solvent like methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere at room temperature.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to obtain the product. Predicted yields for this method are typically high, around 90-98%.[1]

Method 3: Buchwald-Hartwig Amination

This modern catalytic approach directly forms the C-N bond.[4][5]

Procedure: [2]

  • In an inert atmosphere, combine 3-bromo-1-butoxybenzene, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in a dry solvent such as toluene or dioxane.

  • Add a source of ammonia, such as aqueous ammonia.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the benchmarked synthetic routes and the catalytic cycle of the Buchwald-Hartwig amination.

Synthesis_Comparison cluster_0 Method 1: Williamson Ether Synthesis cluster_1 Method 2: From 1-Bromo-3-nitrobenzene cluster_2 Method 3: Buchwald-Hartwig Amination start1 3-Aminophenol reagents1 1-Bromobutane, K2CO3 Acetone/DMF, Reflux start1->reagents1 product1 This compound reagents1->product1 start2 1-Bromo-3-hydroxy-5-nitrobenzene reagents2a 1-Bromobutane, K2CO3 Acetone, Reflux start2->reagents2a intermediate2 1-Bromo-3-butoxy-5-nitrobenzene reagents2a->intermediate2 reagents2b SnCl2·2H2O or H2, Pd/C Ethanol/Methanol intermediate2->reagents2b product2 This compound reagents2b->product2 start3 3-Bromo-1-butoxybenzene reagents3 Ammonia source, Pd catalyst, Ligand, Base Toluene/Dioxane, 80-110 °C start3->reagents3 product3 This compound reagents3->product3

Caption: Comparative workflow of the three benchmarked synthetic routes to this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex Ar-Pd(II)-NHR'R''+ X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR'R''(L_n) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

References

Navigating the Maze of Isomers: A Comparative Guide to Butoxyaniline Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of butoxyaniline compounds is a critical step in guaranteeing the quality, efficacy, and safety of pharmaceutical products. The presence of unwanted isomers can lead to altered pharmacological activity, increased toxicity, and unforeseen side effects. This guide provides an objective comparison of analytical techniques for the isomeric purity analysis of butoxyaniline, supported by experimental data and detailed protocols to aid in method selection and optimization.

Butoxyaniline exists in three positional isomers: ortho-(2-), meta-(3-), and para-(4-)-butoxyaniline. Due to their similar physicochemical properties, their separation and quantification can be challenging. This guide explores the three primary chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the isomeric purity of butoxyaniline depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and CE for the analysis of aniline isomers, providing a framework for selecting the most suitable technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field within a narrow capillary.
Applicability Broadly applicable to a wide range of butoxyaniline isomers and their derivatives without the need for derivatization.[1]Suitable for thermally stable and volatile butoxyaniline isomers. Derivatization may be required to improve volatility and peak shape.[1]Well-suited for the analysis of charged or chargeable aniline derivatives.[2][3]
Selectivity High selectivity can be achieved by optimizing the stationary phase (e.g., C18, Phenyl), mobile phase composition, and pH.[4][5]Excellent selectivity, especially with high-resolution capillary columns. Liquid crystalline stationary phases can offer unique selectivity for positional isomers.[6]High separation efficiency and selectivity based on charge-to-size ratio.
Sensitivity Good sensitivity with UV detection. Can be enhanced with more sensitive detectors like mass spectrometry (MS).High sensitivity, particularly with selective detectors like the Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID).[4][7]High sensitivity, especially with preconcentration techniques like field-enhanced sample injection.[8][9]
Analysis Time Typically 10-30 minutes.Can be faster than HPLC, often in the range of 5-20 minutes.Very fast separations, often under 10 minutes.
Sample Throughput Moderate to high, amenable to automation.High, with modern autosamplers.High, with automated systems.[10]
Limitations Higher solvent consumption compared to GC and CE.Limited to thermally stable and volatile compounds. Potential for analyte degradation at high temperatures.[11]Sensitive to matrix effects. Reproducibility can be challenging without careful control of parameters.

Experimental Data: A Comparative Overview

The following tables present synthesized experimental data for the separation of aniline isomers using different analytical techniques. While specific data for butoxyaniline isomers is limited in publicly available literature, the data for structurally similar compounds like toluidine and chloroaniline provide valuable insights into expected performance.

Table 1: HPLC Separation of Toluidine Isomers (Analogs of Butoxyaniline)

IsomerStationary PhaseMobile PhaseRetention Time (min)
o-ToluidinePrimesep 200 (Mixed-Mode)30% Acetonitrile, 70% Water, 20 mM Ammonium Formate, pH 3.55.2
m-ToluidinePrimesep 200 (Mixed-Mode)30% Acetonitrile, 70% Water, 20 mM Ammonium Formate, pH 3.56.1
p-ToluidinePrimesep 200 (Mixed-Mode)30% Acetonitrile, 70% Water, 20 mM Ammonium Formate, pH 3.56.5

Data synthesized from information provided in the search results.[4]

Table 2: GC Separation of Chloroaniline Isomers

IsomerStationary PhaseColumn Temperature (°C)Relative Retention Time (to 2-chloroaniline)
2-Chloroaniline15% Siponate DS-10 on Chromosorb W1801.00
3-Chloroaniline15% Siponate DS-10 on Chromosorb W1801.21
4-Chloroaniline15% Siponate DS-10 on Chromosorb W1801.28

Data synthesized from information provided in the search results.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for HPLC and GC analysis of aniline isomers, which can be adapted for butoxyaniline compounds.

Protocol 1: HPLC Separation of Butoxyaniline Isomers

This protocol is based on a mixed-mode chromatography method that has proven effective for separating positional isomers of aniline derivatives.[4]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm particle size, or a similar mixed-mode column.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium formate). The ratio and pH should be optimized for the best resolution of butoxyaniline isomers. A good starting point is 30:70 (v/v) acetonitrile:buffer, with the pH of the buffer adjusted to 3.5 with formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for butoxyaniline (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C (or ambient).

  • Sample Preparation: Dissolve the butoxyaniline isomer mixture in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Protocol 2: GC Separation of Butoxyaniline Isomers

This protocol outlines a general gas chromatography method suitable for volatile aniline derivatives.

  • Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C and hold for 5-10 minutes. The program should be optimized to ensure separation of all isomers.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280-300 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Sample Preparation: Dissolve the butoxyaniline isomer mixture in a suitable solvent (e.g., methylene chloride, toluene) to a final concentration of approximately 0.1-1 mg/mL.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis of butoxyaniline isomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Butoxyaniline Sample Dissolve Dissolve & Filter Sample->Dissolve Solvent Mobile Phase (e.g., ACN/Buffer) Degas Degas Mobile Phase Solvent->Degas Injector Autosampler/Injector Dissolve->Injector Pump HPLC Pump Degas->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Purity Calculation) Integration->Quantification

HPLC Experimental Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC System cluster_data_gc Data Acquisition & Analysis Sample_GC Butoxyaniline Sample Dissolve_GC Dissolve Sample_GC->Dissolve_GC Solvent_GC Solvent (e.g., Toluene) Solvent_GC->Dissolve_GC Injector_GC GC Injector Dissolve_GC->Injector_GC CarrierGas Carrier Gas (He or H2) CarrierGas->Injector_GC Column_GC GC Column (in Oven) Injector_GC->Column_GC Detector_GC FID/NPD Detector Column_GC->Detector_GC Chromatogram_GC Chromatogram Detector_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Quantification_GC Quantification (Purity Calculation) Integration_GC->Quantification_GC

GC Experimental Workflow

Conclusion

The successful isomeric purity analysis of butoxyaniline compounds is readily achievable through the careful selection and optimization of chromatographic techniques. HPLC offers versatility for a broad range of aniline derivatives without the need for derivatization, while GC provides high resolution for volatile isomers. Capillary electrophoresis presents a high-speed, high-efficiency alternative for charged species. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired sensitivity, sample matrix, and available instrumentation. The protocols and comparative data presented in this guide serve as a robust starting point for developing and validating reliable analytical methods for ensuring the isomeric purity of butoxyaniline compounds in pharmaceutical research and development.

References

Safety Operating Guide

Proper Disposal of 3-Butoxyaniline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 3-butoxyaniline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Profile

This compound and its related compounds are classified as hazardous materials. Under no circumstances should this chemical be disposed of via the sanitary sewer or in regular trash.[1][2] It is toxic to aquatic life with long-lasting effects and is suspected of causing serious long-term health effects in humans.[3][4][5]

Key Hazards:

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][6]

  • Irritation: Causes serious skin and eye irritation.[6][7]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[3]

  • Environmental: Very toxic to aquatic life with long-lasting effects.[3][4]

Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Quantitative Hazard Data

The following table summarizes the key hazard information for aniline and its derivatives, which should be considered applicable to this compound disposal planning.

Hazard ClassificationGHS PictogramSignal WordHazard Statement Code(s)Description
Acute Toxicity (Oral, Dermal, Inhalation)Skull and CrossbonesDangerH301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/IrritationExclamation MarkWarningH315Causes skin irritation.[6][7]
Serious Eye Damage/IrritationExclamation Mark / CorrosionDanger / WarningH318, H319Causes serious eye damage or irritation.[3][6][7]
Germ Cell MutagenicityHealth HazardDangerH341Suspected of causing genetic defects.[3]
CarcinogenicityHealth HazardDangerH351Suspected of causing cancer.[3]
Specific Target Organ ToxicityHealth HazardDangerH372Causes damage to organs (Blood) through prolonged or repeated exposure.[3]
Hazardous to the Aquatic EnvironmentEnvironmentWarningH410Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][6][8]

Step 1: Waste Identification and Segregation

  • Treat all this compound and materials contaminated with it as hazardous waste.[8][9]

  • Store this compound waste separately from incompatible materials such as strong oxidizers, acids, and bases.[10]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize breakage risk.[1][11]

  • The container must be in good condition, free from rust or leaks.[11]

  • Affix a "Hazardous Waste" label provided by your EHS department as soon as the first drop of waste is added.[8]

  • The label must include:

    • The words "Hazardous Waste".[1]

    • Full chemical name: "this compound". Do not use abbreviations or formulas.[1]

    • For mixtures, list all constituents and their approximate percentages.[1]

    • The appropriate hazard pictograms (e.g., Toxic, Health Hazard, Environmental Hazard).[1]

    • The name and contact information of the principal investigator or generator.[1]

    • The accumulation start date (the date the first waste was added).[1]

Step 3: Safe Accumulation and Storage

  • Keep the waste container tightly closed except when adding waste.[9][11]

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in the lab.[8]

Step 4: Disposal of Contaminated Materials

  • Contaminated Labware: Glassware or other lab materials contaminated with this compound should be packaged in a puncture-resistant container, labeled as hazardous waste with the chemical contaminant listed, and disposed of through EHS.[11]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) capable of removing the residue.[8][11] This rinsate must be collected and treated as hazardous waste.[8][11] After triple-rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash.[8][11]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full or you are ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS office.[1]

  • Do not transport hazardous waste across public areas. EHS personnel will collect the waste directly from your laboratory.[8]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Safe Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Select Compatible, Leak-Proof Container A->B C Affix 'Hazardous Waste' Label (Complete All Fields) B->C D Add Waste to Container C->D E Keep Container Tightly Closed D->E F Store in Secondary Containment in Designated Area E->F G Segregate from Incompatibles F->G H Container is Full or Waste is No Longer Generated G->H I Submit Hazardous Waste Pickup Request to EHS H->I J EHS Collects Waste for Final Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Butoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-butoxyaniline. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Engineering Controls

This compound is classified as an irritant and is harmful if it comes into contact with the skin, is inhaled, or swallowed.[1][2] Due to its toxicological profile as an aromatic amine, it should be handled with care to minimize exposure.

Primary Engineering Control: All handling of this compound, including weighing, dilution, and transfer, must be conducted within a certified chemical fume hood.[3] The fume hood provides essential ventilation to minimize the inhalation of vapors.

Secondary Containment: Utilize secondary containment, such as a tray or pan, to contain any potential spills. This is particularly important when storing or transporting the chemical within the laboratory.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required PPE, drawing on recommendations for the closely related and well-studied compound, aniline.

PPE CategorySpecificationRationale
Hand Protection Double gloving is recommended. Use a combination of the following: Butyl, Neoprene, Polyvinyl Alcohol (PVA), or Viton gloves. Nitrile gloves are NOT recommended. Aromatic amines like aniline can readily penetrate nitrile gloves. Butyl, Neoprene, PVA, and Viton offer superior chemical resistance.[1]
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes and vapors to the eyes and face.[5]
Body Protection A fully buttoned laboratory coat, chemically resistant apron, or a disposable chemical-resistant suit.Protects the skin from potential splashes and contamination.[5]
Foot Protection Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for certain high-risk procedures or in the event of a spill. Consult your institution's Environmental Health and Safety (EHS) department.Provides an additional layer of protection against inhalation of vapors, especially in situations where engineering controls may not be sufficient.

Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation:

  • Designated Area: Establish a designated area within a chemical fume hood for handling this compound. Clearly label this area.[1]

  • Gather Materials: Assemble all necessary equipment and reagents, including secondary containment, waste containers, and spill cleanup materials, within the fume hood before starting work.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to minimize splashing.

  • Avoid Aerosols: Be mindful of generating aerosols. Keep containers covered when not in use.[6]

Post-Handling:

  • Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any associated waste must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[1][7]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, in a designated, leak-proof hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[7]

  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7]

Labeling and Storage:

  • Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[7]

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[7]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]

Emergency Procedures

Spill:

  • Small Spill (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Establish Designated Area in Fume Hood prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 hand1 Weigh and Transfer in Fume Hood prep3->hand1 Proceed to Handling hand2 Prepare Solutions with Care hand1->hand2 spill Spill or Exposure Event hand1->spill hand3 Minimize Aerosol Generation hand2->hand3 hand2->spill post1 Decontaminate Work Area and Equipment hand3->post1 Complete Handling hand3->spill post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid and Liquid Waste post3->disp1 Proceed to Disposal disp2 Label and Store Hazardous Waste disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 emergency Follow Emergency Procedures spill->emergency IMMEDIATE ACTION

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.